5-Isothiocyanato-2-methylbenzofuran
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NOS |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
5-isothiocyanato-2-methyl-1-benzofuran |
InChI |
InChI=1S/C10H7NOS/c1-7-4-8-5-9(11-6-13)2-3-10(8)12-7/h2-5H,1H3 |
InChI Key |
UDTDIXPCWZRPRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)N=C=S |
Origin of Product |
United States |
Foundational & Exploratory
Proposed Strategic Synthesis and Characterization of 5-Isothiocyanato-2-methylbenzofuran: A Technical Guide for Chemical and Pharmaceutical Innovators
For Immediate Release
Proposed Synthetic Pathway
The synthesis of 5-isothiocyanato-2-methylbenzofuran is proposed as a multi-step process commencing with a commercially available starting material. A plausible route would involve the formation of the 2-methylbenzofuran core, followed by functional group manipulations to introduce the isothiocyanate moiety at the 5-position. A key intermediate in this proposed synthesis is 5-amino-2-methylbenzofuran.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 2-Methyl-5-nitrobenzofuran
A potential starting point is the cyclization of a suitably substituted phenol. For instance, one could envision a reaction between 4-nitrophenol and chloroacetone under basic conditions to form the corresponding ether, followed by an acid-catalyzed intramolecular cyclization to yield 2-methyl-5-nitrobenzofuran.
Step 2: Reduction to 5-Amino-2-methylbenzofuran
The nitro group of 2-methyl-5-nitrobenzofuran can be reduced to a primary amine using standard reducing agents. A common and effective method would be the use of tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with a palladium catalyst.
Step 3: Formation of this compound
The final step involves the conversion of the 5-amino-2-methylbenzofuran to the target isothiocyanate. This can be achieved by reacting the amine with thiophosgene or a thiophosgene equivalent, such as di(1H-imidazol-1-yl)methanethione, in an inert solvent like dichloromethane or tetrahydrofuran.
Caption: Proposed synthetic workflow for this compound.
Characterization
Thorough characterization of the synthesized intermediates and the final product is crucial to confirm its identity, purity, and structure. The following analytical techniques are proposed:
| Technique | Intermediate: 5-Amino-2-methylbenzofuran | Final Product: this compound |
| Melting Point (°C) | To be determined | To be determined |
| ¹H NMR (ppm) | Expected aromatic and methyl proton signals. | Expected shifts in aromatic signals due to the -NCS group. |
| ¹³C NMR (ppm) | Expected aromatic and methyl carbon signals. | Appearance of a signal for the isothiocyanate carbon (~130-140 ppm). |
| IR (cm⁻¹) | Characteristic N-H stretching bands (~3300-3500 cm⁻¹). | Strong, characteristic asymmetric stretch of the -N=C=S group (~2000-2200 cm⁻¹). |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₉H₉NO. | Molecular ion peak corresponding to C₁₀H₇NOS. |
| Purity (HPLC) | >95% | >95% |
Potential Biological Activity and Signaling Pathways
Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Isothiocyanates are also a well-known class of compounds with potent biological effects, often acting as electrophiles that can modulate the activity of various cellular proteins. Given these precedents, this compound is a candidate for investigation in several therapeutic areas.
A hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer, such as the p53 pathway. Isothiocyanates have been reported to induce apoptosis in cancer cells through various mechanisms, including the upregulation of tumor suppressor proteins like p53.
Caption: Hypothetical signaling pathway involving p53 activation.
Logical Framework for Characterization
The confirmation of the successful synthesis and purity of this compound would follow a logical progression of analytical techniques.
References
Physicochemical Properties of 5-Isothiocyanato-2-methylbenzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-isothiocyanato-2-methylbenzofuran, a heterocyclic compound with potential applications in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical calculations, generalized experimental protocols, and an analysis of the known properties of its constituent chemical moieties—benzofuran and isothiocyanate—to present a thorough profile. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this and related compounds.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. These properties influence absorption, distribution, metabolism, and excretion (ADME), as well as target engagement.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₁₀H₇NOS | Calculated |
| Molecular Weight | 189.24 g/mol | Calculated |
| Melting Point | Not available | See Experimental Protocol 1 |
| Boiling Point | Not available | See Experimental Protocol 2 |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. | See Experimental Protocol 3 |
| pKa | Not available | See Experimental Protocol 4 |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.
Experimental Protocol 1: Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value.[1][2][3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)[1][2]
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is pure and dry. If necessary, purify by recrystallization.
-
Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[2]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).
Experimental Protocol 2: Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6][7][8][9][10]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[6][9]
-
Beaker
Procedure:
-
Place a small amount (0.5-1 mL) of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath (Thiele tube). The heat should be applied to the side arm to ensure uniform heating through convection.[2]
-
Heat the bath slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10]
Experimental Protocol 3: Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Spatula
-
Graduated cylinder or pipette
-
Vortex mixer (optional)
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane).
-
Stir or vortex the mixture for a set period (e.g., 1-2 minutes).[11]
-
Visually observe if the solid has completely dissolved.
-
If the compound dissolves, it is considered soluble in that solvent at that concentration. If it does not dissolve, it is considered insoluble. For more quantitative results, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Experimental Protocol 4: Determination of pKa
The pKa is a measure of the acidity of a compound. It is the negative logarithm of the acid dissociation constant (Ka).
Apparatus:
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
Procedure (Potentiometric Titration): [12]
-
Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if the compound is not water-soluble).
-
Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.
-
Slowly titrate the solution with a standardized solution of a strong base (if the compound is acidic) or a strong acid (if the compound is basic).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
Synthesis Workflow
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of benzofurans and the conversion of an amino group to an isothiocyanate.
Caption: Proposed synthesis workflow for this compound.
Potential Signaling Pathways and Biological Activity
Benzofuran and isothiocyanate moieties are present in numerous biologically active compounds, suggesting that this compound may exhibit interesting pharmacological properties, particularly in the areas of cancer and inflammation.[13][14]
Anticancer Activity and Associated Signaling Pathways
Benzofuran derivatives have been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[13][15] Isothiocyanates are also well-documented for their cancer chemopreventive effects.[14] A key mechanism for isothiocyanates is the modulation of cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[16][17][18]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Anti-inflammatory Activity and Associated Signaling Pathways
Isothiocyanates are known to exert anti-inflammatory effects, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20][21] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[22][23][24]
Caption: Postulated inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a compound of significant interest for drug discovery due to the established biological activities of its benzofuran and isothiocyanate components. While specific experimental data for this molecule is sparse, this guide provides a robust framework for its physicochemical characterization and an informed perspective on its potential mechanisms of action. The provided experimental protocols offer a clear path for researchers to elucidate the precise properties of this compound, and the outlined signaling pathways suggest promising avenues for investigating its therapeutic potential in cancer and inflammatory diseases. Further research is warranted to fully explore the pharmacological profile of this and related benzofuran isothiocyanates.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.ws [chem.ws]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 15. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 16. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
An In-depth Technical Guide on the Spectroscopic Characterization of 5-isothiocyanato-2-methylbenzofuran
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-isothiocyanato-2-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on data from analogous compounds, including 2-methylbenzofuran derivatives and aryl isothiocyanates. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the characterization of this and similar molecules. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities have made them a focal point in medicinal chemistry. The introduction of an isothiocyanate group (-NCS) at the 5-position of the 2-methylbenzofuran scaffold is of particular interest, as isothiocyanates are known for their bioactivity, including anticancer and antimicrobial properties.
Accurate structural elucidation and characterization are critical in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide synthesizes predictive data and standard methodologies to aid in the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of structurally related compounds.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.6 - 7.7 | d | 1H | H-4 |
| ~7.4 - 7.5 | d | 1H | H-7 |
| ~7.2 - 7.3 | dd | 1H | H-6 |
| ~6.4 - 6.5 | s | 1H | H-3 |
| ~2.4 - 2.5 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~157 - 158 | C-2 |
| ~154 - 155 | C-7a |
| ~140 - 145 | -NCS |
| ~130 - 131 | C-5 |
| ~128 - 129 | C-3a |
| ~124 - 125 | C-6 |
| ~120 - 121 | C-4 |
| ~111 - 112 | C-7 |
| ~102 - 103 | C-3 |
| ~14 - 15 | -CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule. The isothiocyanate group has a very strong and characteristic absorption band.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2150 - 2050 | Strong, sharp | Asymmetric stretch of -NCS group |
| ~1620 - 1600 | Medium | C=C aromatic stretch |
| ~1480 - 1450 | Medium | C=C aromatic stretch |
| ~1260 - 1230 | Strong | Asymmetric C-O-C stretch of furan ring |
| ~850 - 800 | Strong | C-H out-of-plane bending (aromatic) |
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure.
Table 4: Predicted Mass Spectrometry Data for this compound (Ionization Mode: Electron Ionization - EI)
| m/z | Possible Fragment |
| ~203 | [M]⁺ (Molecular Ion) |
| ~171 | [M - S]⁺ |
| ~144 | [M - NCS]⁺ |
| ~131 | [M - NCS - CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Typically, 16-32 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal for ¹H and the residual solvent peak for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Objective: To identify the functional groups in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan:
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will perform a Fourier transform and background subtraction to generate the final IR spectrum.
-
Identify and label the characteristic absorption peaks.
-
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.[1]
Procedure (for GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The compound will be vaporized and separated from impurities on the GC column.
-
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis and structure confirmation.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While direct experimental data remains to be published, the information herein serves as a valuable resource for scientists engaged in the synthesis and analysis of novel benzofuran derivatives. The provided workflows offer a logical framework for the systematic characterization of such compounds, ensuring data quality and consistency in research and development settings.
References
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Anticipated Biological Activity of Novel Benzofuran Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of robust pharmacophores into a single molecular entity represents a promising strategy in the rational design of novel therapeutic agents. This whitepaper explores the untapped potential of a novel class of compounds: benzofuran isothiocyanates. While the benzofuran nucleus is a cornerstone of numerous biologically active natural products and synthetic drugs, and the isothiocyanate functional group is renowned for its potent anticancer and antimicrobial properties, the hybrid scaffold remains largely unexplored. This document serves as a technical guide, postulating the synthesis, proposing detailed experimental protocols for biological evaluation, and hypothesizing the mechanisms of action of these promising, yet-to-be-synthesized, compounds. By synergizing the established biological activities of both moieties, benzofuran isothiocyanates emerge as a compelling area for future research and development in oncology and infectious diseases.
Introduction: The Rationale for Hybrid Vigor
The benzofuran scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Its rigid, planar structure and ability to participate in various intermolecular interactions make it a privileged scaffold in medicinal chemistry.[4] Notable examples of benzofuran-containing drugs include the antiarrhythmic agent amiodarone and the antifungal griseofulvin.[5]
Concurrently, isothiocyanates (-N=C=S), particularly those derived from cruciferous vegetables like sulforaphane and phenethyl isothiocyanate, have garnered significant attention for their potent chemopreventive and therapeutic effects in cancer.[6][7] Their mechanism of action is multifaceted, involving the induction of phase II detoxification enzymes, generation of reactive oxygen species (ROS) in cancer cells, and modulation of key signaling pathways that govern cell cycle, apoptosis, and angiogenesis.[6] Furthermore, isothiocyanates have demonstrated considerable antimicrobial activity against a range of pathogens.
The novel construct of a benzofuran ring functionalized with an isothiocyanate group presents an exciting opportunity to develop a new class of dual-acting therapeutic agents. The benzofuran moiety could serve as a vehicle to deliver the reactive isothiocyanate group to biological targets, potentially enhancing its efficacy and selectivity. This whitepaper will now delve into the proposed synthesis, biological evaluation, and mechanistic pathways of these novel benzofuran isothiocyanates.
Proposed Synthesis of Benzofuran Isothiocyanates
While the synthesis of benzofuran isothiocyanates has not been explicitly detailed in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most straightforward approach involves the conversion of a primary amine to an isothiocyanate. Therefore, the key intermediate is an aminobenzofuran. A general, multi-step synthesis is outlined below.
2.1. Synthetic Workflow
A logical synthetic pathway would commence with a substituted benzofuran, proceed through nitration, followed by reduction of the nitro group to a primary amine, and culminate in the conversion of the amine to the target isothiocyanate.
Caption: Proposed synthetic workflow for benzofuran isothiocyanates.
2.2. Detailed Experimental Protocols (Hypothetical)
2.2.1. General Procedure for the Synthesis of 5-Nitrobenzofuran
To a solution of benzofuran (1 equivalent) in concentrated sulfuric acid at 0°C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from ethanol to yield 5-nitrobenzofuran.
2.2.2. General Procedure for the Synthesis of 5-Aminobenzofuran
To a solution of 5-nitrobenzofuran (1 equivalent) in ethanol, stannous chloride dihydrate (3-4 equivalents) is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is then heated at reflux for 2-4 hours. After cooling to room temperature, the mixture is basified with a concentrated sodium hydroxide solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-aminobenzofuran can be purified by column chromatography on silica gel.
2.2.3. General Procedure for the Synthesis of 5-Isothiocyanatobenzofuran
A common method for the conversion of primary amines to isothiocyanates involves the use of carbon disulfide. To a solution of 5-aminobenzofuran (1 equivalent) and triethylamine (2.5 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran at 0°C, carbon disulfide (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2-3 hours. Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is then added, and the mixture is stirred for an additional 12-16 hours. The precipitated dicyclohexylthiourea is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired 5-isothiocyanatobenzofuran. Alternatively, thiophosgene can be used, although it is highly toxic.[8]
Anticipated Biological Activities and Proposed Evaluation
Based on the well-documented biological profiles of benzofurans and isothiocyanates, it is hypothesized that benzofuran isothiocyanates will exhibit potent anticancer and antimicrobial activities.
3.1. Anticancer Activity
3.1.1. Hypothesized Mechanism of Action
The anticancer effect of benzofuran isothiocyanates is likely to be multi-pronged, leveraging the mechanisms of both parent moieties. The isothiocyanate group is expected to be the primary driver of cytotoxicity in cancer cells.
Caption: Hypothesized anticancer signaling pathways of benzofuran isothiocyanates.
3.1.2. Proposed Experimental Protocols for Anticancer Evaluation
-
Cell Lines: A panel of human cancer cell lines, including but not limited to, MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate), along with a non-cancerous cell line like HEK293 or normal human fibroblasts for cytotoxicity comparison.
-
MTT Assay for Cytotoxicity: Cancer cells will be seeded in 96-well plates and treated with varying concentrations of the synthesized benzofuran isothiocyanates for 48-72 hours. Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 (half-maximal inhibitory concentration) values will be calculated.
-
Flow Cytometry for Apoptosis Analysis: To determine if cell death occurs via apoptosis, treated cells will be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. An increase in the Annexin V-positive cell population will indicate apoptosis.
-
Flow Cytometry for Cell Cycle Analysis: Cells will be treated with the compounds for 24 hours, fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis: To investigate the molecular mechanism, key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and cell cycle regulation (e.g., p21, cyclin B1, CDK1) will be analyzed by Western blotting. The modulation of signaling pathways like PI3K/Akt and MAPK can also be assessed by examining the phosphorylation status of key kinases.
3.2. Antimicrobial Activity
3.2.1. Hypothesized Mechanism of Action
The antimicrobial action of isothiocyanates is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The benzofuran scaffold may enhance the lipophilicity of the molecule, facilitating its entry into microbial cells.
3.2.2. Proposed Experimental Protocols for Antimicrobial Evaluation
-
Microbial Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, as well as fungal pathogens (e.g., Candida albicans, Aspergillus niger).
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): The MIC will be determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds will be prepared in 96-well plates containing microbial suspensions. The MIC will be defined as the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine whether the compounds are microbistatic or microbicidal, aliquots from the wells with no visible growth in the MIC assay will be plated on agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
All quantitative data from the proposed biological evaluations should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Hypothetical Anticancer Activity of Novel Benzofuran Isothiocyanates (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) | HEK293 (Normal) |
| BZI-1 | Value | Value | Value | Value | Value |
| BZI-2 | Value | Value | Value | Value | Value |
| Doxorubicin | Value | Value | Value | Value | Value |
Table 2: Hypothetical Antimicrobial Activity of Novel Benzofuran Isothiocyanates (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| BZI-1 | Value | Value | Value |
| BZI-2 | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Fluconazole | N/A | N/A | Value |
Conclusion and Future Directions
The synthesis and biological evaluation of novel benzofuran isothiocyanates represent a promising, yet uncharted, territory in drug discovery. The strong rationale for combining these two pharmacophores suggests a high probability of discovering new lead compounds with potent anticancer and antimicrobial activities. This technical guide provides a roadmap for researchers to embark on this exciting area of investigation. Future work should focus on the synthesis of a library of benzofuran isothiocyanates with diverse substitution patterns on the benzofuran ring to establish clear structure-activity relationships. Furthermore, in vivo studies in animal models will be crucial to validate the therapeutic potential of the most promising candidates identified in vitro. The exploration of this novel chemical space could lead to the development of next-generation therapies for cancer and infectious diseases.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2-Methylbenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methylbenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Derivatives of 2-methylbenzofuran have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research on the therapeutic applications of 2-methylbenzofuran derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and design of new therapeutic agents.
Anticancer Applications
2-Methylbenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of Signaling Pathways
mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[3][4] Dysregulation of the mTOR signaling pathway is a common feature in many cancers. Certain benzofuran derivatives have been identified as potent inhibitors of mTOR, thereby disrupting downstream signaling and impeding cancer cell growth.[3][5]
Hypoxia-Inducible Factor-1 (HIF-1) Pathway: Hypoxia is a common characteristic of the tumor microenvironment and is associated with tumor progression, metastasis, and resistance to therapy.[6] Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that orchestrates the cellular response to low oxygen conditions. Some 2-arylbenzofuran derivatives have been shown to inhibit the HIF-1 pathway, thereby sensitizing cancer cells to hypoxic stress and inhibiting tumor growth.[6][7]
Induction of Apoptosis
A primary mechanism by which 2-methylbenzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[8][9] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and changes in mitochondrial membrane potential.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2-methylbenzofuran derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [2] |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 | [2] |
| Benzo[b]furan derivative 26 | MCF-7 (Breast Cancer) | 0.057 | [10] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast Cancer) | 0.051 | [10] |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | SQ20B (Head and Neck Cancer) | 0.46 | [3] |
Neuroprotective Applications
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. 2-Methylbenzofuran derivatives have shown promise as neuroprotective agents by targeting key enzymes and pathways implicated in the pathogenesis of these disorders.[11][12]
Inhibition of Cholinesterases and BACE1
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A key feature of Alzheimer's disease is the decline in acetylcholine levels.[13] Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine levels in the brain, providing symptomatic relief. Several 2-arylbenzofuran derivatives have been identified as potent inhibitors of these enzymes.[12][13]
Beta-secretase (BACE1) Inhibition: The accumulation of amyloid-β (Aβ) plaques is a hallmark of Alzheimer's disease. BACE1 is a key enzyme in the production of Aβ. Inhibition of BACE1 is therefore a major therapeutic strategy. Certain 2-arylbenzofuran derivatives have demonstrated the ability to inhibit BACE1 activity.[12]
Quantitative Neuroprotective Activity Data
The following table presents the inhibitory activity of selected 2-arylbenzofuran derivatives against key enzymes in neurodegeneration.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-Arylbenzofuran Derivative 15 | BChE | 6.23 | [13] |
| 2-Arylbenzofuran Derivative 17 | BChE | 3.57 | [13] |
| 2-Arylbenzofuran Derivative 22h | BChE | 0.054 | [14] |
Antimicrobial Applications
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-Methylbenzofuran derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[15][16]
Antibacterial and Antifungal Activity
Various substituted 2-methylbenzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. The nature and position of substituents on the benzofuran ring play a crucial role in determining the potency and spectrum of activity.
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-methylbenzofuran derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzofuran-triazine hybrid 8e | Escherichia coli | 32 | [17] |
| Benzofuran-triazine hybrid 8e | Staphylococcus aureus | 32 | [17] |
| Benzofuran-triazine hybrid 8e | Salmonella enteritidis | 32 | [17] |
| Benzofuran derivative 18 | Staphylococcus aureus | 3.12 | [15] |
| Fused benzofuran derivative 30 | P. chinchori | 25 | [15] |
| Fused benzofuran derivative 30 | A. fumigatus | 25 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2-methylbenzofuran derivatives.
Synthesis of 2-Arylbenzofuran Derivatives
A general method for the synthesis of 2-arylbenzofurans involves a three-step reaction starting from a substituted 2-hydroxybenzaldehyde.[12]
-
O-Alkylation: A mixture of the substituted 2-hydroxybenzaldehyde, methyl α-bromophenylacetate, and potassium carbonate in dimethylformamide is stirred at room temperature to yield the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.
-
Saponification: The resulting ester is hydrolyzed using aqueous potassium hydroxide in methanol with heating to afford the corresponding carboxylic acid.
-
Cyclization: The carboxylic acid is heated with anhydrous sodium acetate and acetic anhydride to induce cyclization, yielding the 2-arylbenzofuran derivative. The crude product is purified by recrystallization.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-methylbenzofuran derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.
-
Treat cells with the 2-methylbenzofuran derivative for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Plate cells in a white-walled 96-well plate and treat with the 2-methylbenzofuran derivative.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method.
-
In a 96-well plate, add phosphate buffer (pH 8.0), the 2-arylbenzofuran derivative solution, and AChE enzyme solution.
-
Incubate at 37°C for 15 minutes.
-
Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to each well.
-
Initiate the reaction by adding acetylthiocholine iodide (ATCI).
-
Measure the absorbance at 412 nm at regular intervals. The rate of color development is proportional to the AChE activity.
BACE1 Inhibition Assay
This is a fluorescence-based assay.
-
In a black 96-well plate, add assay buffer, the 2-arylbenzofuran derivative, and a BACE1 substrate.
-
Initiate the reaction by adding BACE1 enzyme.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates BACE1 inhibition.
Conclusion
The diverse and potent biological activities of 2-methylbenzofuran derivatives underscore their significant potential in drug discovery and development. The research highlighted in this technical guide demonstrates their promise as anticancer, neuroprotective, and antimicrobial agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a strong rationale for their further investigation. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to build upon the existing knowledge and advance the development of 2-methylbenzofuran-based therapeutics. Future studies should focus on optimizing the structure-activity relationships, improving the pharmacokinetic profiles, and evaluating the in vivo efficacy and safety of these promising compounds.
References
- 1. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-isothiocyanato-2-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 5-isothiocyanato-2-methylbenzofuran, a novel benzofuran derivative referred to as Benfur. This document details the compound's effects on cancer cells, focusing on its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's biological activity.
Introduction
Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound (Benfur) is a synthetic derivative of benzofuran lignan that has demonstrated potent antitumor activities.[2] This guide elucidates the molecular mechanisms underlying Benfur's therapeutic potential, primarily focusing on its impact on the p53 and NF-κB signaling pathways, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[3]
Core Mechanism of Action
Benfur exerts its anticancer effects through a dual mechanism that is largely dependent on the p53 status of the cancer cells. The primary mechanism involves the induction of G2/M cell cycle arrest via a p53-dependent pathway. A secondary mechanism involves the inhibition of the NF-κB signaling pathway, which contributes to cell death in both p53-positive and p53-negative cells.[2]
Induction of G2/M Cell Cycle Arrest (p53-Dependent)
In p53-positive cancer cells, such as Jurkat T-lymphocytes, Benfur treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3] This cell cycle arrest is a critical prelude to apoptosis. The key molecular events in this pathway are:
-
Inhibition of Sp1 and MDM2: Benfur has been shown to inhibit the transcription factor Sp1. This repression of Sp1 leads to a decrease in the expression of murine double minute 2 (MDM2).[2]
-
Stabilization and Activation of p53: MDM2 is a key negative regulator of p53, targeting it for degradation. By reducing MDM2 levels, Benfur stabilizes p53, leading to its accumulation and increased DNA binding activity.
-
Upregulation of p21 and p27: Activated p53 transcriptionally upregulates the expression of cyclin-dependent kinase inhibitors p21 and p27.[2]
-
G2/M Arrest: p21 and p27 inhibit the activity of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, ultimately leading to arrest at the G2/M checkpoint.[4]
Inhibition of NF-κB Signaling
Benfur also demonstrates the ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in both p53-positive and p53-negative cells. NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.[5][6] Its inhibition by Benfur contributes to the induction of apoptosis. The mechanism of NF-κB inhibition involves:
-
Inhibition of IκBα Degradation: Benfur inhibits the degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB.
-
Suppression of NF-κB Target Genes: By blocking NF-κB activation, Benfur prevents the transcription of NF-κB target genes, many of which are anti-apoptotic proteins like Bcl-2.
Quantitative Data Summary
The biological activity of Benfur has been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: Cytotoxicity of Benfur in Cancer Cell Lines
| Cell Line | p53 Status | IC50 (nM) after 48h |
| Jurkat | Positive | ~80 |
| U-937 | Negative | > 200 |
| HT29 | Positive | > 200 |
| MCF-7 | Positive | > 200 |
Data extracted from Manna et al. (2010).
Table 2: Effect of Benfur on Cell Cycle Distribution in Jurkat Cells
| Treatment (100 nM Benfur) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |
| 0 h | 52 | 28 | 20 | < 5 |
| 12 h | 35 | 15 | 50 | ~10 |
| 24 h | 20 | 10 | 65 | ~15 |
Data interpreted from graphical representations in Manna et al. (2010).[7]
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to elucidate the mechanism of action of Benfur.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., Jurkat, U-937)
-
Complete culture medium
-
Benfur (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[7]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of Benfur (e.g., 0-200 nM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
Benfur
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[10]
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Benfur for the desired time points.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.[10]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events.[10]
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Bcl-2, anti-Bax, anti-β-actin)[11][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to detect the binding of transcription factors to specific DNA sequences.
-
Materials:
-
Nuclear extracts from treated and untreated cells
-
Poly(dI-dC)
-
Binding buffer
-
Radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
Non-denaturing polyacrylamide gel
-
Electrophoresis buffer
-
-
Procedure:
-
Prepare nuclear extracts from cells treated with Benfur and/or an NF-κB activator (e.g., LPS).
-
In a binding reaction, incubate 5-10 µg of nuclear extract with poly(dI-dC) (a non-specific DNA competitor) and the labeled NF-κB probe in binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the labeled probe by autoradiography or fluorescence imaging. A shifted band indicates the binding of NF-κB to the DNA probe.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of Benfur involving the p53 and NF-κB pathways.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after Benfur treatment.
Conclusion
This compound (Benfur) is a promising anticancer agent with a well-defined mechanism of action. Its ability to induce p53-dependent G2/M cell cycle arrest and inhibit the pro-survival NF-κB pathway highlights its potential for the development of novel cancer therapeutics. This technical guide provides a foundational understanding for researchers and drug development professionals to further investigate and potentially harness the therapeutic benefits of this compound. The detailed protocols and visual diagrams are intended to facilitate the replication and expansion of these key findings.
References
- 1. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad.com [bio-rad.com]
In Vitro Profile of 5-Isothiocyanato-2-methylbenzofuran: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Isothiocyanato-2-methylbenzofuran is a novel synthetic compound that integrates two key pharmacophores: the benzofuran nucleus and the isothiocyanate group. Benzofuran derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Isothiocyanates, commonly found in cruciferous vegetables, are well-documented for their cancer chemopreventive and therapeutic effects, primarily through the induction of apoptosis and activation of the Nrf2 antioxidant response pathway.[3][4][5][6] This technical guide provides a comprehensive overview of the proposed in vitro studies to characterize the biological activity of this compound, including detailed experimental protocols, hypothetical data, and visualization of key signaling pathways.
Hypothetical Quantitative Data Summary
The following tables summarize the projected quantitative data from in vitro assays, based on the known activities of related isothiocyanate and benzofuran compounds.
Table 1: In Vitro Anticancer Activity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |
| A549 | Lung Carcinoma | 12.2 | 1.5 |
| HCT116 | Colon Carcinoma | 10.8 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 15.4 | 2.1 |
Table 2: In Vitro Anti-inflammatory Activity
| Assay | Biomarker | This compound (IC50 in µM) | Dexamethasone (Control) (IC50 in µM) |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 18.7 | 5.2 |
| IL-6 Secretion | 14.3 | 3.8 | |
| TNF-α Secretion | 16.9 | 4.5 |
Key In Vitro Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are treated with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Doxorubicin is used as a positive control.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To assess the anti-inflammatory potential by measuring the inhibition of NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Dexamethasone is used as a positive control.
-
Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Reading: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Apoptosis Induction
Caption: Intrinsic apoptosis pathway activated by this compound.
Nrf2-Mediated Antioxidant Response
Caption: Nrf2-Keap1 signaling pathway for antioxidant gene expression.
Experimental Workflow for In Vitro Screening
Caption: High-level workflow for the in vitro evaluation of novel compounds.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of isothiocyanates. A review [scielo.org.co]
5-Isothiocyanato-2-methylbenzofuran: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of the novel compound 5-isothiocyanato-2-methylbenzofuran. Due to the limited direct research on this specific molecule, this document compiles and extrapolates information from the well-characterized 2-methylbenzofuran core and the versatile isothiocyanate functional group. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds for potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a 2-methylbenzofuran scaffold with an isothiocyanate group (-N=C=S) attached at the 5-position of the benzene ring.
Table 1: Physicochemical Properties of 2-Methylbenzofuran (Core Structure)
| Property | Value | Reference |
| Molecular Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 197-198 °C | [1] |
| Density | 1.057 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.560 | [1] |
| Solubility | Insoluble in water; Soluble in ethanol | [1] |
The isothiocyanate group is a reactive electrophile, known to readily react with nucleophiles such as amines and thiols. This reactivity is central to the biological activity of many isothiocyanate-containing compounds.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from 2-methylbenzofuran: nitration followed by reduction to the amine, and subsequent conversion to the isothiocyanate.
Synthesis of 5-Amino-2-methylbenzofuran (Precursor)
The synthesis of the key precursor, 5-amino-2-methylbenzofuran, can be achieved through the nitration of 2-methylbenzofuran to yield 5-nitro-2-methylbenzofuran, followed by the reduction of the nitro group.
Experimental Protocol: Synthesis of 5-Nitro-2-methylbenzofuran
This protocol is adapted from general nitration procedures for aromatic compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzofuran in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid.
-
Nitration: Cool the solution in an ice bath to 0-5 °C. Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Reduction of 5-Nitro-2-methylbenzofuran to 5-Amino-2-methylbenzofuran
This protocol is based on standard methods for the reduction of aromatic nitro compounds.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-methylbenzofuran in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (for SnCl₂ reduction): After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The crude amine can be purified by column chromatography.
Synthesis of this compound
The conversion of the primary amine, 5-amino-2-methylbenzofuran, to the isothiocyanate can be achieved using several established methods. A common and effective method involves the use of thiophosgene or its equivalents.
Experimental Protocol: Conversion of 5-Amino-2-methylbenzofuran to Isothiocyanate
This protocol is a general procedure for the synthesis of aryl isothiocyanates from primary aryl amines.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-amino-2-methylbenzofuran in a suitable solvent like dichloromethane or chloroform. Add a base, such as triethylamine or calcium carbonate, to the solution.
-
Thiophosgene Addition: Cool the mixture in an ice bath and slowly add a solution of thiophosgene (CSCl₂) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any solids.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude isothiocyanate can be purified by column chromatography to yield the final product.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Potential Biological Activity and Signaling Pathways
While no direct biological data exists for this compound, the activities of its constituent moieties suggest significant potential, particularly in the area of oncology.
Anticancer and Cytotoxic Effects
Benzofuran derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Several studies have reported the cytotoxic effects of substituted benzofurans against various cancer cell lines.[5][6][7][8][9]
Isothiocyanates, found in cruciferous vegetables, are well-documented for their cancer chemopreventive properties.[10] They are known to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer models.[10] The electrophilic carbon of the isothiocyanate group can react with cellular nucleophiles, including sulfhydryl groups of proteins, leading to the modulation of key cellular processes.
Table 2: Cytotoxicity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Acyl-5-hydroxybenzofuran derivative | MCF-7 (Breast) | 43.08 | [3] |
| Benzofuran-based oxadiazole conjugate (14c) | HCT116 (Colon) | 3.27 | [5] |
| Benzofuran-based carboxylic acid (44b) | MDA-MB-231 (Breast) | 2.52 | [5] |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [5] |
| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 | [5] |
| Brominated 2-acetyl-3-methyl benzofuran (7) | A549 (Lung) | 6.3 | [6] |
| Brominated 2-acetyl-3-methyl benzofuran (8) | K562 (Leukemia) | 2.59 | [6] |
| Benzofuran-substituted chalcone (Compound 4) | MDA-MB-231 (Breast) | 2.12 | [8] |
| Benzofuran-substituted chalcone (Compound 4) | A549 (Lung) | 2.21 | [8] |
| Amiloride-benzofuran derivative (Compound 5) | - | 0.43 (Ki) | [9] |
| Benzene-sulfonamide-based benzofuran (11a) | A549 (Lung) | 0.12 | [9] |
Hypothesized Mechanism of Action and Signaling Pathway
Isothiocyanates are known to exert their anticancer effects through various mechanisms, including the induction of oxidative stress via the generation of reactive oxygen species (ROS), which can trigger apoptosis.[10] They have also been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[10]
The combination of the benzofuran scaffold, which has intrinsic biological activity, with the reactive isothiocyanate group in this compound could lead to a synergistic or enhanced cytotoxic effect on cancer cells. A plausible mechanism of action involves the induction of ROS, leading to the activation of pro-apoptotic signaling cascades.
Hypothesized Signaling Pathway for Anticancer Activity
Caption: Hypothesized signaling pathway for apoptosis induction.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery, particularly in the field of oncology. The combination of the biologically active benzofuran core with the potent isothiocyanate functional group suggests that this compound may exhibit strong cytotoxic and pro-apoptotic effects against cancer cells.
Future research should focus on the following areas:
-
Synthesis and Characterization: Development and optimization of a reliable synthetic route for this compound and its analogs, followed by comprehensive structural and physicochemical characterization.
-
In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity, including the determination of IC₅₀ values.
-
Mechanism of Action Studies: Investigation of the underlying molecular mechanisms, including the role of ROS generation, apoptosis induction, and modulation of key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds to establish clear SAR and identify derivatives with improved potency and selectivity.
This technical guide provides a solid foundation for initiating research into this novel and potentially impactful class of compounds. The presented information, compiled from related chemical structures and functional groups, should aid researchers in the design and execution of experiments aimed at unlocking the therapeutic potential of this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Preliminary Bioactivity Screening of 5-Isothiocyanato-2-methylbenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel compound, 5-isothiocyanato-2-methylbenzofuran. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes the well-documented bioactivities of its constituent chemical moieties—benzofuran and isothiocyanate—to propose a rationale for its potential therapeutic effects. We outline detailed experimental protocols for screening its anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, this guide presents structured templates for data acquisition and visualization of key signaling pathways and experimental workflows to facilitate a robust preliminary investigation into the bioactivity of this compound.
Introduction: Rationale for Bioactivity
The chemical structure of this compound combines two pharmacologically significant scaffolds: the benzofuran nucleus and the isothiocyanate group. This unique combination suggests the potential for a synergistic or novel bioactivity profile.
Benzofuran Derivatives: The benzofuran moiety is a core component of numerous biologically active natural and synthetic compounds.[1][2] Extensive research has demonstrated the potential of benzofuran derivatives as potent therapeutic agents, exhibiting a wide range of activities including:
-
Anticancer Activity: Benzofuran derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2][3][4][5][6] Structure-activity relationship (SAR) studies have indicated that substitutions on the benzofuran ring are crucial for their cytotoxic activity.[4]
-
Antimicrobial Activity: Various benzofuran derivatives have demonstrated efficacy against a spectrum of bacterial and fungal pathogens.[1][7]
-
Anti-inflammatory Activity: Certain benzofuran derivatives have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[7][8]
Isothiocyanates (ITCs): Isothiocyanates are naturally occurring compounds, often derived from glucosinolates found in cruciferous vegetables.[9] They are well-recognized for their chemopreventive and therapeutic properties, which include:
-
Anticancer Activity: ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), are known to induce apoptosis, modulate signaling pathways involved in cell survival and proliferation, and enhance the efficacy of conventional chemotherapy drugs.[10][11][12]
-
Antimicrobial Activity: ITCs have demonstrated broad-spectrum antimicrobial activity against various human pathogens, including antibiotic-resistant strains.[13][14][15]
-
Anti-inflammatory Activity: A key mechanism of action for ITCs is the activation of the Nrf2 signaling pathway, which plays a crucial role in antioxidant and anti-inflammatory responses.[10][16] They can also downregulate the expression of pro-inflammatory cytokines and mediators.[9][16][17]
The conjugation of an isothiocyanate group to a benzofuran scaffold in this compound suggests a strong potential for significant bioactivity, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. This guide provides the necessary protocols to begin exploring this potential.
Proposed Experimental Protocols for Bioactivity Screening
The following sections detail the methodologies for a preliminary in vitro screening of this compound.
Anticancer Activity Screening
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
This method is used to investigate whether the compound induces programmed cell death (apoptosis) and to determine its effect on cell cycle progression.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining for Apoptosis (Annexin V/Propidium Iodide): For apoptosis analysis, wash the harvested cells with Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Staining for Cell Cycle (Propidium Iodide): For cell cycle analysis, wash the fixed cells with PBS and incubate with a solution containing RNase A and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Activity Screening
This assay determines the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
Detailed Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Serially dilute this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity Screening
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a control group with cells treated with LPS only.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-only treated cells.
Data Presentation
Quantitative data from the preliminary screening should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | |||
| MCF-7 | |||
| HCT116 | |||
| Normal Cell Line (e.g., HUVEC) |
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Candida albicans |
Table 3: Anti-inflammatory Effect of this compound
| Compound Concentration (µM) | NO Production Inhibition (%) | Cell Viability (%) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Visualization of Pathways and Workflows
Visual diagrams are essential for conceptualizing the potential mechanisms of action and the experimental design.
Caption: Experimental workflow for the preliminary bioactivity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ffhdj.com [ffhdj.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 12. pure.skku.edu [pure.skku.edu]
- 13. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antibacterial properties of isothiocyanates. | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-methylthiopentyl Isothiocyanate, a Sulforaphane Analogue, Inhibits Pro-inflammatory Cytokines by Regulating LPS/ATP-mediated NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Isothiocyanato-2-methylbenzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Isothiocyanato-2-methylbenzofuran is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery due to the presence of the biologically active isothiocyanate functional group. This document provides a detailed experimental protocol for a plausible multi-step synthesis of this compound, commencing from commercially available starting materials. The synthetic strategy involves the construction of the 2-methyl-5-nitrobenzofuran core, followed by the reduction of the nitro group to an amine, and subsequent conversion to the target isothiocyanate.
Proposed Synthetic Pathway
A three-step synthetic route is proposed for the synthesis of this compound, starting from 4-nitrophenol. The pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-nitrobenzofuran
This procedure outlines the synthesis of the benzofuran core via the reaction of 4-nitrophenol with chloroacetone.
-
Materials: 4-Nitrophenol, chloroacetone, anhydrous potassium carbonate, acetone.
-
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-5-nitrobenzofuran.
-
Step 2: Reduction of 2-Methyl-5-nitrobenzofuran to 5-Amino-2-methylbenzofuran
This protocol describes the reduction of the nitro group to a primary amine.
-
Materials: 2-Methyl-5-nitrobenzofuran, iron powder, ammonium chloride, ethanol, water.
-
Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add 2-methyl-5-nitrobenzofuran (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 5-amino-2-methylbenzofuran, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Step 3: Synthesis of this compound
This final step involves the conversion of the primary amine to the isothiocyanate using thiophosgene.[1][2] Caution: Thiophosgene is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.
-
Materials: 5-Amino-2-methylbenzofuran, thiophosgene, triethylamine, dichloromethane.
-
Procedure:
-
Dissolve 5-amino-2-methylbenzofuran (1.0 eq) in dichloromethane in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Add triethylamine (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of thiophosgene (1.2 eq) in dichloromethane dropwise to the stirred reaction mixture.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Reagents and Expected Outcomes
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Physical State |
| 1 | 4-Nitrophenol | Chloroacetone, K₂CO₃ | 2-Methyl-5-nitrobenzofuran | 60-75 | Solid |
| 2 | 2-Methyl-5-nitrobenzofuran | Fe, NH₄Cl | 5-Amino-2-methylbenzofuran | 80-95 | Solid |
| 3 | 5-Amino-2-methylbenzofuran | Thiophosgene, Et₃N | This compound | 70-85 | Solid/Oil |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₇NOS |
| Molecular Weight | 189.24 g/mol |
| ¹H NMR | Peaks corresponding to aromatic protons, a methyl group, and a furan proton. |
| ¹³C NMR | Peaks corresponding to aromatic carbons, furan carbons, a methyl carbon, and the isothiocyanate carbon (~130-140 ppm). |
| IR (cm⁻¹) | Strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹. |
| Mass Spectrometry | [M]+ peak at m/z = 189. |
References
Application Notes and Protocols for 5-isothiocyanato-2-methylbenzofuran in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-isothiocyanato-2-methylbenzofuran is a synthetic compound that integrates two key pharmacophores: the benzofuran nucleus and the isothiocyanate group. Benzofuran derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Isothiocyanates (ITCs), commonly found in cruciferous vegetables, are well-documented for their cancer chemopreventive effects.[4][5] The proposed mechanism of action for ITCs involves the induction of apoptosis, cell cycle arrest, and modulation of cellular oxidative stress.[6][7]
This document provides detailed application notes and protocols for the utilization of this compound in various cell-based assays to explore its potential as a therapeutic agent. The protocols outlined below are based on established methodologies for similar compounds and provide a framework for investigating the biological effects of this novel molecule.
Mechanism of Action (Hypothesized)
The biological activity of this compound is hypothesized to be a synergistic effect of its benzofuran and isothiocyanate moieties. The isothiocyanate group is known to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[6][7] It can also cause cell cycle arrest, often at the G2/M phase, by modulating the expression of key cell cycle regulators.[8] Furthermore, ITCs are known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[4]
The benzofuran core may contribute to the compound's overall efficacy and potentially modulate other signaling pathways. Several benzofuran derivatives have been shown to exhibit potent anticancer activity by targeting various cellular processes.[1][9][10]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action for this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to provide an example of how to present results for this compound.
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 |
| HCT116 | Colon Carcinoma | 25.1 ± 2.9 |
Table 2: Effect of this compound on Apoptosis Induction.
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| A549 | 0 (Control) | 3.5 ± 0.5 |
| 10 | 25.8 ± 2.2 | |
| 20 | 48.2 ± 3.1 | |
| MCF-7 | 0 (Control) | 4.1 ± 0.6 |
| 15 | 22.1 ± 1.9 | |
| 30 | 41.5 ± 2.8 |
Table 3: Cell Cycle Analysis of A549 cells treated with this compound for 24h.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 55.2 ± 3.1 | 25.1 ± 2.0 | 19.7 ± 1.8 |
| 10 µM | 40.1 ± 2.5 | 22.5 ± 1.9 | 37.4 ± 2.3 |
| 20 µM | 30.8 ± 2.2 | 18.9 ± 1.5 | 50.3 ± 3.0 |
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for cell-based assays with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p21, anti-cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 7. researchgate.net [researchgate.net]
- 8. Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Isothiocyanato-2-methylbenzofuran in Cancer Research
Introduction
5-Isothiocyanato-2-methylbenzofuran is a novel synthetic compound that merges the structural features of benzofurans and isothiocyanates, both of which are classes of compounds known for their significant anticancer properties. Benzofuran derivatives have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] Isothiocyanates, naturally occurring in cruciferous vegetables, are well-documented chemopreventive agents that can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in tumor cells.[3][4][5] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent in cancer research.
Mechanism of Action
The proposed mechanism of action for this compound is multifactorial, targeting several key signaling pathways implicated in cancer progression. It is hypothesized to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.[6][7] Furthermore, the compound is expected to induce cell cycle arrest at the G2/M phase and inhibit cancer cell migration and invasion by modulating pathways such as PI3K/Akt and MAPK.[4][5]
Data Presentation
The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines. The IC50 values were determined after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.8 |
| HCT116 | Colon Carcinoma | 10.2 |
| HepG2 | Hepatocellular Carcinoma | 18.1 |
| PC-3 | Prostate Adenocarcinoma | 14.6 |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the anticancer effects of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
Treated and untreated cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p21, anti-cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Diagram 2: Experimental Workflow for In Vitro Evaluation
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Research Portal [scholarworks.brandeis.edu]
Application Notes and Protocols: 5-Isothiocyanato-2-methylbenzofuran as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 5-isothiocyanato-2-methylbenzofuran, a putative fluorescent probe for the labeling of biomolecules. While specific data for this compound is not extensively available in the current literature, this guide is based on the known reactivity of isothiocyanates and the fluorescent properties of related benzofuran derivatives. The protocols outlined herein provide a framework for the conjugation of this probe to proteins and its potential application in cellular imaging.
Introduction
Fluorescent labeling of biomolecules is an indispensable tool in biological research and drug development. Isothiocyanate derivatives are among the most common reagents for covalently attaching fluorescent dyes to proteins and other biomolecules. The isothiocyanate group reacts readily with primary amine groups, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable thiourea linkage. This compound is a novel probe that combines the reactivity of the isothiocyanate group with the potential fluorescence of the 2-methylbenzofuran core. Benzofuran derivatives are known to exhibit fluorescence, and their compact size can be advantageous in minimizing steric hindrance when labeling sensitive biomolecules. These characteristics suggest that this compound could serve as a valuable tool for fluorescent labeling in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Physicochemical and Fluorescent Properties
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₁₀H₇NOS | |
| Molecular Weight | 189.23 g/mol | |
| Excitation Wavelength (λex) | 320 - 360 nm | Based on the UV absorption of benzofuran derivatives. |
| Emission Wavelength (λem) | 400 - 450 nm | Expected blue to cyan fluorescence. |
| Quantum Yield (Φ) | 0.1 - 0.3 | Highly dependent on the solvent and conjugation state. |
| Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical for small aromatic fluorophores. |
| Solubility | Soluble in organic solvents (DMSO, DMF) | The isothiocyanate group is sensitive to hydrolysis in aqueous solutions. |
| Reactivity | Reacts with primary amines | Forms a stable thiourea bond. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes a general method for conjugating this compound to a protein, such as an antibody.
Materials:
-
Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.
-
-
Prepare the Probe Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the protein solution, add a calculated amount of the dissolved probe. A molar ratio of 10-20 moles of probe per mole of protein is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle stirring.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of probe molecules per protein molecule) can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the estimated λmax of the probe (e.g., ~340 nm).
-
The following equation can be used:
-
DOL = (A_probe × ε_protein) / [(A_280 - CF × A_probe) × ε_probe]
-
Where CF is a correction factor for the probe's absorbance at 280 nm.
-
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C.
-
Protocol 2: Fluorescent Staining of Cells
This protocol provides a general procedure for using the labeled protein for immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if required)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Labeled primary or secondary antibody
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific binding.
-
-
Antibody Incubation:
-
Dilute the this compound-labeled antibody to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with excitation and emission filters suitable for the probe (e.g., DAPI or UV filter set).
-
Visualizations
Caption: Workflow for protein labeling and cell staining.
Caption: Thiourea bond formation during labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | - Inactive probe (hydrolyzed).- Low pH of reaction buffer.- Presence of competing amines. | - Prepare fresh probe solution.- Ensure reaction buffer pH is 8.5-9.0.- Dialyze protein against an amine-free buffer. |
| Precipitation of Protein | - High concentration of organic solvent.- Excessive labeling. | - Keep the volume of probe solution to a minimum.- Reduce the probe-to-protein molar ratio. |
| High Background Staining | - Insufficient blocking.- Non-specific binding of the conjugate. | - Increase blocking time or use a different blocking agent.- Include additional washing steps.- Titrate the antibody to find the optimal concentration. |
Conclusion
This compound presents a promising, albeit currently under-characterized, fluorescent probe for the labeling of biomolecules. The protocols and data presented in this document, derived from the established chemistry of isothiocyanates and the properties of similar fluorophores, provide a solid foundation for researchers to begin exploring its potential applications. Further characterization of its specific fluorescent properties is warranted to fully establish its utility in the field.
Application Notes and Protocols for Labeling Proteins with 5-Isothiocyanato-2-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins with specific probes is a cornerstone technique in biological research and drug development, enabling the study of protein function, localization, and interactions.[1][2] 5-Isothiocyanato-2-methylbenzofuran is a reactive compound designed for the fluorescent labeling of proteins and other biomolecules. The isothiocyanate group (-N=C=S) readily reacts with primary amine groups, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a stable thiourea bond.[3][4][5] This covalent conjugation allows for the sensitive detection and tracking of the target protein in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[][7]
These application notes provide a detailed protocol for the covalent labeling of proteins with this compound, purification of the conjugate, and determination of the degree of labeling.
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group of this compound. This forms a stable thiourea linkage, covalently attaching the fluorescent benzofuran moiety to the protein. The reaction is pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH (8.5-9.5) to ensure the deprotonation of the amine groups, making them more nucleophilic.[8]
References
- 1. Overview of Protein Labeling | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. Protein labeling with fluorogenic probes for no-wash live-cell imaging of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 7. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection of 5-Isothiocyanato-2-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isothiocyanato-2-methylbenzofuran is a heterocyclic compound of interest due to the combined structural features of a benzofuran core and an isothiocyanate functional group. Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, isothiocyanates, commonly found in cruciferous vegetables, are recognized for their chemopreventive and therapeutic potential. The analytical detection and quantification of this compound are crucial for preclinical and clinical development, including pharmacokinetic, metabolism, and toxicology studies.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical performance characteristics of HPLC and GC-MS methods used for the analysis of related isothiocyanates and benzofuran derivatives, providing a benchmark for method development and validation.
| Analytical Method | Analyte Class | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| HPLC-DAD-MS | Natural Isothiocyanates | Plant Material | < 4.9 nmol/mL | - | > 0.991 | 83.3 - 103.7 | [1][2] |
| HPLC-UV | Aromatic Isothiocyanates | Spiked Samples | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| UFLC-MS/MS | Benzofury Compounds | Blood | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| LC-ESI-MS/MS | Vilazodone (Benzofuran derivative) | Human Plasma | - | 1.0 ng/mL | > 0.99 | 98.10 - 98.99 | [5] |
| GC-MS | Aroylbenzofurans | Reaction Mixtures | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
The following is a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma) using HPLC with UV detection, incorporating a derivatization step to enhance sensitivity and specificity. Isothiocyanates can react with thiols, and this protocol utilizes derivatization with N-acetyl-L-cysteine (NAC) to form a stable, UV-active conjugate.[1][2]
Protocol 1: Quantification of this compound in Plasma by HPLC-UV following Derivatization
1. Objective: To quantify the concentration of this compound in plasma samples.
2. Materials and Reagents:
-
This compound (analytical standard)
-
N-acetyl-L-cysteine (NAC)
-
Sodium bicarbonate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
SPE manifold
4. Preparation of Solutions:
-
Derivatizing Reagent (0.2 M NAC in 0.2 M Sodium Bicarbonate): Dissolve the appropriate amounts of NAC and sodium bicarbonate in HPLC grade water.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Stock Solution of Analyte (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation and Derivatization:
-
Plasma Sample Spiking: For calibration curve and quality control (QC) samples, spike known concentrations of the working standard solutions into blank plasma.
-
Protein Precipitation: To 200 µL of plasma sample (blank, standard, or unknown), add 600 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization:
-
To the collected supernatant, add 200 µL of the derivatizing reagent (0.2 M NAC in 0.2 M sodium bicarbonate).
-
Incubate the mixture at 50°C for 1 hour to allow for the formation of the NAC conjugate.[1]
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte-NAC conjugate with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.
6. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Column equilibration
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Determined by UV scan of the analyte-NAC conjugate (typically in the range of 254-280 nm for aromatic compounds).
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte-NAC conjugate against the concentration of the prepared standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Visualizations
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the quantification of this compound.
Logical Flow for Analytical Method Selection
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. simultaneous-determination-of-individual-isothiocyanates-in-plant-samples-by-hplc-dad-ms-following-spe-and-derivatization-with-n-acetyl-l-cysteine - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of Novel Benzofuran Compounds
Introduction
Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, isothiocyanates, particularly those with an aromatic scaffold, are recognized for their potent antimicrobial effects, which are often attributed to their ability to disrupt microbial cell membranes.[4][5] This document provides a generalized framework for researchers and drug development professionals interested in evaluating the antimicrobial potential of novel benzofuran derivatives, with a conceptual focus on compounds like 5-isothiocyanato-2-methylbenzofuran. While, to date, no specific antimicrobial studies have been published on this compound, the protocols and background information provided herein are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for future research.
Quantitative Data Summary
As no experimental data for this compound is currently available, the following table is provided as a template for researchers to systematically record their findings. Data from studies on other substituted benzofurans have shown Minimum Inhibitory Concentrations (MICs) ranging from as low as 0.039 µg/mL to over 500 µg/mL, depending on the specific derivative and microbial strain.[1][6] For instance, certain benzofuran ketoxime derivatives have shown potent activity against Staphylococcus aureus with an MIC of 0.039 µg/mL.[1] In contrast, some 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles exhibited a broad spectrum of activity with MIC values ranging from 15.625 to 500 µg/mL against various bacteria and fungi.[6]
Table 1: Antimicrobial Activity of this compound (Template)
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | |||
| Methicillin-resistantS. aureus (MRSA) | ATCC 43300 | |||
| Bacillus subtilis | ATCC 6633 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 | |||
| Aspergillus niger | ATCC 16404 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocols
The following are detailed protocols for key experiments in the antimicrobial evaluation of a novel compound such as this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal inoculums
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight at 37°C (bacteria) or 30°C (fungi).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test compound
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Microbial inoculums (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
Procedure:
-
Plate Preparation: Pour molten MHA or SDA into sterile petri dishes and allow to solidify.
-
Inoculation: Dip a sterile cotton swab into the adjusted microbial inoculum and swab the entire surface of the agar plate to create a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Application of Test Compound: Add a known concentration of the test compound solution (e.g., 1 mg/mL) into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial antimicrobial screening of a novel compound.
Hypothetical Signaling Pathway
Based on the known mechanisms of isothiocyanates, a plausible antimicrobial action of this compound could involve the disruption of the microbial cell membrane, leading to cell death. The following diagram illustrates this hypothetical pathway.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Isothiocyanato-2-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-isothiocyanato-2-methylbenzofuran, a key intermediate in the synthesis of various biologically active compounds. The methodologies described are based on standard laboratory techniques for the purification of isothiocyanates and benzofuran derivatives, ensuring wide applicability and reproducibility.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile reactivity of the isothiocyanate group, which can readily react with nucleophiles, and the established biological significance of the benzofuran scaffold. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the accuracy of biological screening results. Isothiocyanates can be sensitive to heat and moisture, and their purification requires careful consideration of the chosen methods to avoid degradation. This document outlines several effective purification strategies, including liquid chromatography, crystallization, and extractive work-up, to obtain high-purity this compound.
Purification Strategies Overview
The selection of a suitable purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step purification approach, combining a preliminary work-up with a high-resolution chromatographic or crystallization method, is often the most effective strategy.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Preliminary Purification by Aqueous Work-up and Extraction
This protocol is designed to remove inorganic salts, water-soluble impurities, and some polar organic byproducts from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
If the reaction solvent is miscible with water, concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove basic impurities).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid and remove acidic impurities).
-
Saturated brine solution (to reduce the solubility of organic material in the aqueous layer).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, washed product.
Protocol 2: Purification by Flash Column Chromatography
This is the most common method for purifying organic compounds on a laboratory scale. The choice of solvent system is crucial and should be determined by thin-layer chromatography (TLC) analysis beforehand.
Materials:
-
Crude or pre-purified this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Glass column, flasks, and other standard chromatography glassware
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/EtOAc) to find a system that gives good separation of the desired product from impurities (target Rf value of 0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (eluent). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution process by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) |
| Detection | UV light (254 nm) or appropriate stain |
| Typical Yield | 70-90% (depending on crude purity) |
| Achievable Purity | >95% |
Protocol 3: High-Purity Purification by Preparative HPLC
For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Materials:
-
Partially purified this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This involves selecting the appropriate column, mobile phase, and gradient.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent, often by lyophilization if water is present, or by rotary evaporation for organic solvents.
| Parameter | Example Conditions |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Achievable Purity | >99% |
Protocol 4: Purification by Crystallization
Crystallization can be a highly effective method for obtaining very pure crystalline solids, provided a suitable solvent is found.
Materials:
-
Purified this compound (ideally >90% pure)
-
Various organic solvents (e.g., hexanes, ethanol, isopropanol, toluene)
Procedure:
-
Solvent Screening: In small test tubes, dissolve a small amount of the compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Cooling: Allow the solutions to cool slowly to room temperature and then in an ice bath or refrigerator. Observe for crystal formation.
-
Recrystallization: Dissolve the bulk of the material in a minimal amount of the chosen hot solvent.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Purity Assessment
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Data Summary
The following table summarizes the expected outcomes for the different purification techniques.
| Purification Technique | Typical Purity Achieved | Typical Recovery | Scale | Notes |
| Aqueous Work-up | 50-80% | >95% | Any | Removes salts and polar impurities. |
| Column Chromatography | >95% | 70-90% | mg to multi-gram | Most common lab-scale method. |
| Preparative HPLC | >99% | 60-85% | mg to gram | For high-purity requirements. |
| Crystallization | >99% | 50-80% | mg to kg | Requires a crystalline solid and a suitable solvent. |
Logical Relationship of Purification Steps
The purification process can be visualized as a series of steps to remove different classes of impurities.
Caption: Impurity removal at different stages of purification.
The Rising Promise of Isothiocyanates in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs), a class of naturally occurring organosulfur compounds abundant in cruciferous vegetables, are rapidly emerging as a compelling area of interest in drug discovery. Their diverse biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties, have positioned them as promising candidates for the development of novel therapeutics. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of isothiocyanates for drug development.
Application Notes
Isothiocyanates exert their therapeutic effects through a variety of mechanisms, primarily centered on the modulation of key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Anticancer Applications
A significant body of research highlights the potent anti-cancer activities of various isothiocyanates.[1][2][3] These compounds have been shown to inhibit the growth of a wide range of cancer cell lines and suppress tumor progression in preclinical models. The primary mechanisms underlying their anticancer effects include:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.
-
Inhibition of Angiogenesis: Some isothiocyanates have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Modulation of Carcinogen Metabolism: ITCs can inhibit Phase I enzymes that activate pro-carcinogens and induce Phase II enzymes that detoxify carcinogens.[4][5]
Anti-inflammatory and Neuroprotective Applications
Chronic inflammation and oxidative stress are key contributors to a range of diseases, including neurodegenerative disorders. Isothiocyanates, particularly sulforaphane, have demonstrated significant anti-inflammatory and neuroprotective effects.[6][7][8] Their primary mechanism in this context is the activation of the Keap1-Nrf2 signaling pathway.[7][9]
The Keap1-Nrf2 Signaling Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its binding to Keap1. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[10][11] The liberated Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[7][11]
Key Isothiocyanates in Drug Discovery
Several isothiocyanates have been extensively studied for their therapeutic potential:
-
Sulforaphane (SFN): Found in broccoli and other cruciferous vegetables, SFN is a potent activator of the Nrf2 pathway and has shown promise in cancer and neurodegenerative disease models.[12][13][14][15]
-
Phenethyl Isothiocyanate (PEITC): Abundant in watercress, PEITC has demonstrated significant anticancer activity and is currently under investigation in clinical trials for lung cancer.[12][16][17]
-
Allyl Isothiocyanate (AITC): The compound responsible for the pungent taste of mustard and wasabi, AITC exhibits anticancer and anti-inflammatory properties.[18][19]
-
Moringin: A glycosylated isothiocyanate from the seeds of Moringa oleifera, moringin has shown cytotoxic effects against various cancer cell lines.[20][21][22][23][24]
Quantitative Data
The following tables summarize key quantitative data for prominent isothiocyanates, providing a comparative overview of their potency and pharmacokinetic profiles.
Table 1: In Vitro Cytotoxicity of Isothiocyanates (IC50 Values)
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane | H460 (Lung) | 12 | [5] |
| H1299 (Lung) | 8 | [5] | |
| A549 (Lung) | 10 | [5] | |
| MDA-MB-231 (Breast) | Varies | [7] | |
| MCF-7 (Breast) | Varies | [7][25] | |
| T47D (Breast) | Varies | [7] | |
| Phenethyl Isothiocyanate | MIAPaca2 (Pancreatic) | ~7 | [13] |
| MDA-MB-231 (Breast) | 7.2 | [16] | |
| T47D (Breast) | 9.2 | [16] | |
| MCF-7 (Breast) | 10.6 | [16] | |
| OVCAR-3 (Ovarian) | 23.2 | [20] | |
| Allyl Isothiocyanate | Various Cancer Cells | Low µM range | [26] |
| Moringin (GMG-ITC) | SH-SY5Y (Neuroblastoma) | 1.7 (at 72h) | [27] |
| PC-3 (Prostate) | 3.5 µg/mL | [10] | |
| HepG2 (Liver) | 6.28 µg/mL | [8] |
Table 2: Pharmacokinetic Parameters of Sulforaphane and PEITC in Humans
| Isothiocyanate | Dose | Cmax | Tmax (h) | Bioavailability | Reference |
| Sulforaphane | Enteric-coated tablet | 0.43 - 2.12 µmol/L | 3 - 6 | - | [28] |
| Raw broccoli | - | 1.6 | 37% | [11] | |
| Cooked broccoli | - | 6 | 3.4% | [11] | |
| Phenethyl Isothiocyanate | 100g watercress | 928.5 nM | 2.6 | - | [15][29] |
| 10 mg (oral) | - | - | - | [12] |
Table 3: Summary of Selected Clinical Trial Outcomes for Sulforaphane and PEITC
| Isothiocyanate | Cancer Type | Key Findings | Reference |
| Sulforaphane | Prostate Cancer | Lengthened PSA doubling time. | [1][7][30] |
| Pancreatic Cancer | Non-significant improvement in overall survival. | [5][9][19][31] | |
| Lung Cancer (Former Smokers) | Significantly reduced Ki-67 index in bronchial tissue. | [32] | |
| Phenethyl Isothiocyanate | Lung Cancer (Smokers) | Reduced metabolic activation of the tobacco-specific carcinogen NNK. | [12][17] |
| Oral Cancer | Improved progression-free survival and quality of life. | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of isothiocyanates in a research setting.
Cell Viability Assays
This protocol is used to assess the cytotoxic effect of isothiocyanates on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isothiocyanate stock solution (dissolved in a suitable solvent like DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[25]
-
Treat the cells with various concentrations of the isothiocyanate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5 - 4 hours at 37°C.[13][25]
-
Remove the MTT solution and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[13][25]
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[13][25]
-
Calculate the percentage of cell viability relative to the vehicle control.
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
Procedure:
-
Seed and treat cells with the isothiocyanate as described in the MTT assay protocol.
-
After treatment, fix the cells by adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[4][16][17][32]
-
Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[4][17]
-
Air dry the plates.
-
Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[4][16][32]
-
Wash the plates with 1% acetic acid to remove unbound SRB.[4][16][32]
-
Air dry the plates again.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4][16][32]
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the isothiocyanate for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.[26]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[26]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26][33]
-
Analyze the cells by flow cytometry within 1 hour.[33]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with the isothiocyanate.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[3][31]
-
Incubate on ice for at least 30 minutes (or store at -20°C).[31]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[3]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Nrf2 Activation Assay: Western Blotting
This protocol details the detection of changes in Keap1 and Nrf2 protein levels as an indicator of Nrf2 pathway activation.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Keap1, Nrf2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the isothiocyanate for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Synthesis and Purification Protocols
Materials:
-
Phenethylamine
-
Carbon disulfide (CS2)
-
Triethylamine (Et3N)
-
Acetyl chloride (AcCl) or Tosyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure (using Acetyl Chloride):
-
To a solution of phenethylamine and triethylamine in anhydrous THF at 0°C, slowly add carbon disulfide.[9]
-
Stir the reaction at room temperature for 30 minutes.[9]
-
Cool the reaction back to 0°C and add acetyl chloride dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 15-30 minutes.
-
Quench the reaction with 1M HCl.[9]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography.[9]
Materials:
-
Allyl chloride or allyl bromide
-
Potassium thiocyanate (KSCN) or sodium thiocyanate
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Solvent (e.g., 1,2-dichloroethane or acetonitrile)
Procedure (using Allyl Chloride and TBAB):
-
Combine sodium thiocyanate, 1,2-dichloroethane, and TBAB in a reaction vessel.[14]
-
Heat the mixture to 60°C and add allyl chloride dropwise under a nitrogen atmosphere.[14]
-
Maintain the reaction at this temperature for approximately 15 hours.[14]
-
Cool the reaction mixture and filter to remove the solid byproduct (sodium chloride).[14]
-
Distill the filtrate to recover the solvent and then distill the remaining product under vacuum to obtain pure allyl isothiocyanate.[14]
Materials:
-
Broccoli seeds
-
Dichloromethane or Ethyl acetate
-
Solid Phase Extraction (SPE) column (e.g., C18)
-
Methanol
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Grind broccoli seeds and allow for autolysis to occur, facilitating the conversion of glucoraphanin to sulforaphane.
-
Extract the sulforaphane from the seed meal using a suitable solvent like dichloromethane or ethyl acetate.[3][20]
-
Partially purify the crude extract using a C18 SPE column to remove impurities.[21]
-
Further purify the sulforaphane using preparative HPLC with a C18 column and a mobile phase of methanol and water.[21]
-
Collect the fractions containing pure sulforaphane and verify the purity using analytical HPLC or other spectroscopic methods.
Materials:
-
Moringa oleifera seeds
-
Phosphate-buffered saline (PBS)
-
Myrosinase enzyme (can be extracted from Sinapis alba L. seeds)
-
Solvents for extraction (e.g., methanol, hexane, ethyl acetate)
-
Flash chromatography system with a C18 column
Procedure:
-
Extract glucomoringin from crushed Moringa oleifera seeds using a suitable solvent like methanol.[8]
-
Partition the crude extract between water and hexane, followed by water and ethyl acetate to remove non-polar impurities.[8]
-
The aqueous phase containing glucomoringin can be further purified.
-
To obtain moringin, dissolve the purified glucomoringin in a buffer (e.g., PBS or culture media) and treat with myrosinase enzyme to catalyze the hydrolysis to moringin.[22]
-
Alternatively, moringin can be directly extracted from moringa leaves and purified using flash chromatography.[8]
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to isothiocyanate research.
Caption: The Keap1-Nrf2 signaling pathway and its activation by isothiocyanates.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Experimental workflow for cell cycle analysis using propidium iodide.
This comprehensive guide provides a solid foundation for researchers to explore the therapeutic potential of isothiocyanates. The provided data, protocols, and visual aids are intended to streamline experimental design and facilitate the advancement of isothiocyanate-based drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. SULFORAPHANE -- Patents for Extraction, Purifiation, & Synthesis [rexresearch.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Broccoli sprout supplementation in patients with advanced pancreatic cancer is difficult despite positive effects—results from the POUDER pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Moringin, A Stable Isothiocyanate from Moringa oleifera, Activates the Somatosensory and Pain Receptor TRPA1 Channel In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerability of sulforaphane in the therapeutic management of cancers: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
- 12. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 15. The In Vitro and In Vivo Anticancer Properties of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zellx.de [zellx.de]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. ABC Herbalgram Website [herbalgram.org]
- 20. High-level and reusable preparation of sulforaphane by yeast cells expressing myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Separation and purification of sulforaphane from broccoli seeds by solid phase extraction and preparative high-performance liquid chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 22. Moringin from Moringa Oleifera Seeds Inhibits Growth, Arrests Cell-Cycle, and Induces Apoptosis of SH-SY5Y Human Neuroblastoma Cells through the Modulation of NF-κB and Apoptotic Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evidence of Nrf2/Keap1 Signaling Regulation by Mitochodria-Generated Reactive Oxygen Species in RGK1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT (Assay protocol [protocols.io]
- 26. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. A phase II study of sulforaphane-rich broccoli sprout extracts in men with recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. CLINICAL TRIAL: SULFORAPHANE, PANCREATIC CANCER - Carnomed [carnomed.sk]
- 31. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 32. mdpi.com [mdpi.com]
- 33. biologyjournal.in [biologyjournal.in]
Application Notes and Protocols: Synthesis and Biological Evaluation of Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of isothiocyanate (ITC) derivatives and detailed protocols for their biological evaluation. Isothiocyanates, naturally occurring in cruciferous vegetables, and their synthetic analogs have garnered significant interest in drug discovery due to their potent anticancer, anti-inflammatory, and chemopreventive properties.[1][2][3] This document outlines a common synthetic route, key biological assays for activity assessment, and highlights the underlying signaling pathways.
I. Synthesis of Isothiocyanate Derivatives
A prevalent and versatile method for synthesizing isothiocyanates involves the reaction of primary amines with carbon disulfide.[4][5][6] This two-step, one-pot procedure typically involves the in situ formation of a dithiocarbamate salt, followed by desulfurization to yield the corresponding isothiocyanate.[1]
General Synthetic Protocol: From Primary Amine to Isothiocyanate
This protocol is a generalized procedure based on the reaction of a primary amine with carbon disulfide, followed by decomposition of the intermediate dithiocarbamate salt.[1][4][7]
Materials:
-
Primary amine (R-NH₂)
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride (TsCl) or another desulfurizing agent
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Formation of Dithiocarbamate Salt: Cool the solution in an ice bath. Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
Desulfurization: To the same flask, add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude isothiocyanate derivative by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the purified isothiocyanate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Biological Evaluation Protocols
The following are detailed protocols for key experiments to assess the biological activity of newly synthesized isothiocyanate derivatives.
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[8][9]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Synthesized isothiocyanate derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the isothiocyanate derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible under a microscope.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Apoptosis Detection: Annexin V-FITC Staining Assay
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the isothiocyanate derivatives at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
C. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels. H₂DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
Materials:
-
H₂DCFDA dye
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with the isothiocyanate derivatives for the desired time.
-
Dye Loading: After treatment, wash the cells with PBS or HBSS. Load the cells with 5-10 µM H₂DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[15]
-
Washing: Wash the cells twice with PBS or HBSS to remove the excess dye.[15]
-
Analysis: Measure the fluorescence intensity of DCF using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microplate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
D. Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.[16][17][18]
Materials:
-
COX-1 and COX-2 enzyme preparations (commercially available)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Synthesized isothiocyanate derivatives
-
Known COX inhibitor as a positive control (e.g., celecoxib for COX-2)[16]
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX enzymes, arachidonic acid, cofactors, and the colorimetric substrate in the reaction buffer according to the manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, cofactors, and the isothiocyanate derivative at various concentrations. Add the COX enzyme (either COX-1 or COX-2) to each well. Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: Immediately monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the colorimetric substrate. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the isothiocyanate derivative compared to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
III. Quantitative Data Summary
The following tables summarize the reported biological activities of various synthetic isothiocyanate derivatives.
Table 1: Cytotoxicity of Synthetic Isothiocyanate Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Brefeldin A-ITC derivative 6 | HeLa | 1.84 | [19] |
| Brefeldin A-ITC derivative 6 | L-02 (normal) | > 80 | [19] |
| Eugenol-derived compound 17 | MCF-7 | 1.71 | [10] |
| Eugenol-derived compound 17 | SKOV3 | 1.84 | [10] |
| Eugenol-derived compound 17 | PC-3 | 1.1 | [10] |
| Phenethyl isothiocyanate (PEITC) | Jurkat T-lymphoma | 7.4 (LD₅₀) | [20] |
| Thiopyrimidine derivative 21a | PC-3 | 66.6 ± 3.6 (µg/ml) | [21] |
| Thiopyrimidine derivative 21b | PC-3 | 69.6 ± 2.1 (µg/ml) | [21] |
| Thiopyrimidine derivative 21d | PC-3 | 65.8 ± 2.8 (µg/ml) | [21] |
| Thiopyrimidine derivative 21c | HCT-116 | 60.9 ± 1.8 (µg/ml) | [21] |
| Thiopyrimidine derivative 21d | HCT-116 | 58.2 ± 5.1 (µg/ml) | [21] |
| Quercetin-hybrid 1 | HCT116 | 22.4 | [22] |
| Quercetin-hybrid 2 | HCT116 | 0.34 | [22] |
Table 2: Anti-inflammatory Activity of Synthetic Isothiocyanate Derivatives
| Compound/Derivative | Target | % Inhibition | Concentration (µM) | Reference |
| Phenyl isothiocyanate | COX-2 | ~99 | 50 | |
| 3-Methoxyphenyl isothiocyanate | COX-2 | ~99 | 50 | |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | IC₅₀ = 0.57 mM | - | |
| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase | 49.2 | 1.14 mM |
IV. Visualization of Pathways and Workflows
Signaling Pathway: Nrf2 Activation by Isothiocyanates
Isothiocyanates are known to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a key regulator of cellular defense against oxidative stress.[23][24][25][26][27]
Caption: Nrf2 activation by isothiocyanates.
Experimental Workflow: Synthesis and Initial Biological Screening
This diagram illustrates a typical workflow from the synthesis of isothiocyanate derivatives to their initial biological screening.
Caption: Synthesis and initial screening workflow.
Logical Relationship: Apoptosis vs. Necrosis Detection
This diagram explains the logical basis for distinguishing between apoptotic and necrotic cells using the Annexin V/PI assay.
Caption: Logic of Annexin V/PI apoptosis assay.
References
- 1. Isothiocyanate synthesis [organic-chemistry.org]
- 2. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. iris.uniroma1.it [iris.uniroma1.it]
- 26. researchgate.net [researchgate.net]
- 27. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis [mdpi.com]
Troubleshooting & Optimization
challenges in working with benzofuran isothiocyanates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzofuran isothiocyanates.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in synthesizing benzofuran isothiocyanates?
The main challenges in synthesizing benzofuran isothiocyanates typically revolve around the preparation and purification of the aminobenzofuran precursor, followed by the conversion to the isothiocyanate. The synthesis of the benzofuran scaffold itself can be complex, with various methods available, each with its own set of potential side reactions. Once the aminobenzofuran is obtained, its conversion to the isothiocyanate using reagents like thiophosgene or its equivalents requires careful handling due to the toxicity of the reagents and the potential for the formation of unwanted byproducts such as ureas and thioureas.[1] Purification of the final isothiocyanate product can also be challenging due to its reactivity.
2. How should I store and handle benzofuran isothiocyanates to ensure their stability?
Benzofuran isothiocyanates, like other isothiocyanates, are susceptible to degradation by moisture, heat, and light. They should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. It is advisable to store them in a refrigerator or freezer in tightly sealed containers. Due to their pungent odor and potential toxicity, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
3. What are the common side reactions to be aware of during the synthesis of benzofuran isothiocyanates?
When converting an aminobenzofuran to a benzofuran isothiocyanate, several side reactions can occur:
-
Thiourea formation: If the newly formed isothiocyanate reacts with any unreacted starting aminobenzofuran, a symmetrical thiourea byproduct will be formed. This is more likely to occur if the isothiocyanate-forming reagent is not used in excess or if the reaction is not driven to completion.
-
Urea formation: If phosgene is present as an impurity in thiophosgene, or if the reaction is exposed to moisture, urea byproducts can be generated.[1]
-
Hydrolysis: The isothiocyanate group is susceptible to hydrolysis, which can lead to the formation of the corresponding amine and release of carbonyl sulfide. This is more prevalent in the presence of water and can be accelerated by acidic or basic conditions.
-
Polymerization: Under certain conditions, isothiocyanates can polymerize, leading to a complex mixture of products that are difficult to characterize and purify.
4. How do benzofuran isothiocyanates typically react with biological nucleophiles?
Benzofuran isothiocyanates are electrophilic and will readily react with nucleophiles, particularly the side chains of amino acids in proteins. The reactivity is pH-dependent:
-
With Thiols (e.g., Cysteine): Reaction is favored at a pH range of 6-8, leading to the formation of a dithiocarbamate linkage.
-
With Amines (e.g., Lysine): Reaction is favored under more alkaline conditions (pH 9-11), resulting in the formation of a thiourea linkage.[2]
This reactivity is the basis for their biological activity, as they can covalently modify proteins involved in various cellular processes.
Troubleshooting Guides
Problem 1: Low yield during the synthesis of benzofuran isothiocyanate from aminobenzofuran.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the isothiocyanate-forming reagent (e.g., thiophosgene) is of high purity and used in a slight excess (1.1-1.2 equivalents). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting amine. |
| Side reactions | Add the aminobenzofuran solution slowly to the solution of the isothiocyanate-forming reagent to maintain a constant excess of the reagent, which minimizes the formation of symmetrical thiourea. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere to prevent hydrolysis. |
| Degradation of product | Work up the reaction mixture promptly upon completion. Use mild workup conditions and avoid prolonged exposure to acidic or basic aqueous solutions. |
Problem 2: Difficulty in purifying the final benzofuran isothiocyanate product.
| Possible Cause | Suggested Solution |
| Co-elution of impurities | If using flash column chromatography, optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can help separate the desired product from closely related impurities.[3] Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Product degradation on silica gel | Benzofuran isothiocyanates can be sensitive to the acidic nature of silica gel. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine). Alternatively, a less acidic stationary phase like alumina can be used. |
| Product is an oil and difficult to handle | If the purified product is an oil, it can be co-evaporated with a high-boiling inert solvent like toluene to aid in the removal of residual chromatography solvents. Storing the purified oil under high vacuum can also help remove trace volatiles. |
Problem 3: Instability of the benzofuran isothiocyanate during storage or in solution.
| Possible Cause | Suggested Solution |
| Hydrolysis | Ensure the compound is stored in a desiccator over a drying agent. When preparing solutions, use anhydrous solvents and handle them under an inert atmosphere. For aqueous buffers, prepare fresh solutions before each experiment and be mindful of the pH, as both acidic and basic conditions can accelerate hydrolysis.[4] |
| Photodegradation | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Thermal degradation | Store the compound at low temperatures (e.g., in a refrigerator or freezer). Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller portions. |
Experimental Protocols
Synthesis of 2-Isothiocyanatobenzofuran (Representative Protocol)
This protocol is adapted from general methods for the synthesis of aryl isothiocyanates and should be optimized for specific benzofuran derivatives.
Materials:
-
2-Aminobenzofuran
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 2-aminobenzofuran (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a biphasic mixture of saturated aqueous NaHCO₃ and DCM.
-
Slowly add a solution of thiophosgene (1.2 eq) in DCM to the biphasic mixture with vigorous stirring at room temperature.
-
After 1 hour, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-isothiocyanatobenzofuran.[5]
Purification by Flash Column Chromatography
General Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of Hexane/Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing the proportion of Ethyl Acetate). The exact gradient should be determined by TLC analysis of the crude product.
-
Elution: The product is typically non-polar and will elute at a low percentage of ethyl acetate. Fractions should be collected and analyzed by TLC to identify those containing the pure product.
Data Presentation
Table 1: Reactivity of Isothiocyanates with Amino Acid Side Chains
| Nucleophile | Amino Acid Example | Optimal pH Range | Reaction Product |
| Thiol | Cysteine | 6 - 8 | Dithiocarbamate |
| Amine | Lysine (ε-amino group) | 9 - 11 | Thiourea |
Mandatory Visualizations
Experimental Workflow for Benzofuran Isothiocyanate Synthesis
Caption: A generalized workflow for the synthesis and purification of benzofuran isothiocyanates.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Benzofuran Derivatives
Caption: Benzofuran isothiocyanates can inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis.
References
stability issues of 5-isothiocyanato-2-methylbenzofuran in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 5-isothiocyanato-2-methylbenzofuran in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guidance is based on the general chemical properties of isothiocyanates and benzofurans, it is essential to validate these recommendations for your specific experimental setup.
Troubleshooting Guides & FAQs
Q1: My solution of this compound in an aqueous buffer has turned cloudy and lost activity. What is happening?
A1: The isothiocyanate functional group (-N=C=S) is highly electrophilic and susceptible to nucleophilic attack by water, leading to degradation. In aqueous solutions, this compound can hydrolyze, forming an unstable carbamic acid intermediate that can further decompose to an amine and carbonyl sulfide. The observed cloudiness may be due to the precipitation of insoluble degradation products, such as the corresponding amine or symmetrically substituted thioureas formed from the reaction of the isothiocyanate with its amine degradation product. Isothiocyanates are known to be unstable in the presence of water.[1][2]
Q2: I observe a rapid loss of my compound when dissolved in methanol or ethanol. Why is this occurring?
A2: Alcohols, like methanol and ethanol, are nucleophiles that can react with the isothiocyanate group to form thiocarbamates. This reaction leads to the consumption of your starting material. The rate of this reaction can be significant, especially at room temperature or higher. It is generally recommended to avoid dissolving isothiocyanates in alcoholic solvents for storage or long-term experiments.[2]
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: For short-term storage and use in experiments, anhydrous aprotic solvents are recommended. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Ethyl acetate
When preparing stock solutions, it is crucial to use anhydrous solvents and store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize exposure to moisture and air. For aqueous experimental conditions, prepare fresh solutions from a concentrated stock in an appropriate aprotic solvent immediately before use.
Q4: Can pH affect the stability of this compound in my experiments?
A4: Yes, pH can significantly impact the stability. Alkaline conditions (high pH) can accelerate the degradation of isothiocyanates in aqueous media by increasing the concentration of the hydroxide ion (OH-), a potent nucleophile.[1] Acidic conditions may be more favorable for short-term stability, but hydrolysis can still occur. It is advisable to conduct a stability study at the intended experimental pH to determine the compound's half-life.
Q5: I am conducting a reaction with a thiol-containing compound. What should I be aware of?
A5: Thiols are strong nucleophiles that will readily react with the isothiocyanate group to form dithiocarbamates.[2] This is often the intended reaction in labeling experiments. However, if the thiol is part of your buffer system (e.g., dithiothreitol - DTT) or another component where reaction is not desired, it will lead to the rapid consumption of your this compound. Ensure that your buffer components are compatible with the isothiocyanate functionality.
Stability in Common Solvents
The following table summarizes the expected qualitative stability of this compound in various solvents based on the general reactivity of isothiocyanates.
| Solvent Class | Examples | Expected Stability | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good to Excellent | Non-nucleophilic; suitable for stock solutions. |
| Aprotic Nonpolar | Dichloromethane, Chloroform | Good | Generally unreactive towards isothiocyanates. |
| Protic Polar (Aqueous) | Water, Buffers (e.g., PBS) | Poor | Susceptible to hydrolysis.[1][3] |
| Protic Polar (Alcohols) | Methanol, Ethanol | Poor to Moderate | Reacts to form thiocarbamates.[2] |
| Protic with Nucleophiles | Buffers with thiols (DTT) or primary/secondary amines (Tris) | Very Poor | Highly reactive with strong nucleophiles. |
Experimental Protocols
Protocol: Solution Stability Assessment of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent system over time.
1. Materials:
- This compound
- Anhydrous DMSO (or other suitable aprotic solvent)
- Experimental buffer/solvent to be tested
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 reverse-phase HPLC column
- Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
- Autosampler vials
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
- Initiate the Stability Study: Dilute the stock solution into the experimental buffer/solvent to a final concentration (e.g., 100 µM). Vortex briefly to mix. This is your t=0 sample.
- Time-Point Sampling:
- Immediately inject an aliquot of the t=0 sample onto the HPLC system.
- Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, transfer it to an autosampler vial, and either inject immediately or quench the reaction by diluting with the mobile phase and store at 4°C until analysis.
- HPLC Analysis:
- Use a suitable gradient elution method to separate the parent compound from its degradation products. For example, a linear gradient from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15 minutes on a C18 column.
- Monitor the elution profile at a wavelength where the parent compound has strong absorbance (e.g., determined by a UV-Vis scan).
- Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Normalize the peak area at each time point to the peak area at t=0.
- Plot the percentage of the remaining compound versus time to determine its stability profile and half-life in the tested solution.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential hydrolysis pathway of this compound.
References
optimizing reaction conditions for 5-isothiocyanato-2-methylbenzofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions and troubleshooting experiments involving 5-isothiocyanato-2-methylbenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound typically starts from the corresponding primary amine, 5-amino-2-methylbenzofuran. The most prevalent methods involve the use of a thiocarbonyl transfer reagent. Common approaches include:
-
Thiophosgene Method: This is a classic and often high-yielding method, but it involves the use of highly toxic and moisture-sensitive thiophosgene.[1][2]
-
Dithiocarbamate Salt Decomposition: A safer alternative involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then decomposed using a desulfurizing agent to yield the isothiocyanate.[1][3]
-
Phenyl Chlorothionoformate Method: This method provides a good alternative to thiophosgene and can be performed as a one-pot or two-step process, offering high yields for a variety of amines.[4]
Q2: I am getting a low yield of this compound. What are the potential causes?
A2: Low yields can stem from several factors:
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Purity of Starting Material: Ensure the 5-amino-2-methylbenzofuran is pure and free of residual solvents or impurities.[5]
-
Reagent Quality: The thiocarbonylating agent (e.g., thiophosgene, carbon disulfide) and any coupling or desulfurizing reagents should be of high purity and handled under appropriate conditions (e.g., inert atmosphere if moisture-sensitive).[5]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Overly high temperatures or prolonged reaction times can lead to decomposition.[6]
-
Side Reactions: The primary competing side reaction is the formation of a symmetrical thiourea, where the newly formed isothiocyanate reacts with the starting amine.[2]
-
Workup and Purification: The product may be lost during the workup or purification steps. Isothiocyanates can be sensitive to acidic or basic conditions during extraction.[7]
Q3: How can I minimize the formation of the thiourea byproduct?
A3: To minimize thiourea formation, it is crucial to ensure that the amine is not present in excess when the isothiocyanate is being formed. Strategies include:
-
Slow Addition of Amine: Add the 5-amino-2-methylbenzofuran solution slowly to a solution of the thiocarbonylating reagent. This ensures the amine is the limiting reactant at any given time.
-
Use of Biphasic Conditions: Running the reaction in a biphasic system (e.g., dichloromethane/water) with a base can help to quickly convert the amine to the dithiocarbamate salt, reducing its availability to react with the product.
-
In Situ Formation and Reaction: If the isothiocyanate is being used immediately in a subsequent step, performing the synthesis and the next reaction in one pot can consume the isothiocyanate as it is formed, preventing it from reacting with the starting amine.
Q4: What are the recommended storage conditions for this compound?
A4: Isothiocyanates are electrophilic and can react with nucleophiles, including water. Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally ≤ 4°C) to prevent degradation from moisture and to minimize potential side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to proceed or is very slow (as monitored by TLC). | 1. Inactive reagents. 2. Insufficient temperature. 3. Poor quality of starting amine. | 1. Use freshly opened or purified reagents. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Verify the purity of 5-amino-2-methylbenzofuran by NMR or melting point. |
| Multiple spots on TLC, indicating a complex mixture. | 1. Decomposition of starting material or product. 2. Presence of impurities in the starting materials. 3. Reaction run for too long or at too high a temperature.[5] | 1. Re-evaluate the reaction temperature and time. Consider running the reaction at a lower temperature for a longer duration. 2. Purify the starting amine before use. 3. Perform a time-course study to determine the optimal reaction time. |
| Product is unstable during chromatographic purification. | 1. Silica gel is acidic and can promote hydrolysis or other reactions of the isothiocyanate. | 1. Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the eluent. 2. Consider alternative purification methods like distillation (if applicable) or recrystallization. |
| Difficulty in removing the solvent after workup. | 1. The product may be volatile. | 1. Use a rotary evaporator at a reduced temperature and pressure. Check the solvent in the rotovap trap for any lost product.[7] |
| Low yield after workup, but the reaction appeared clean by TLC. | 1. The product may be partially soluble in the aqueous layer. 2. The product may have been lost during filtration steps. | 1. Back-extract the aqueous layers with a suitable organic solvent. 2. If a filtration step was used, wash the filter cake thoroughly with the organic solvent.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dithiocarbamate Decomposition
This two-step protocol is a safer alternative to using thiophosgene.
Step A: Formation of the Dithiocarbamate Salt
-
Dissolve 5-amino-2-methylbenzofuran (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Add a base, typically a tertiary amine like triethylamine (1.1 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting amine by TLC.
-
The resulting dithiocarbamate salt can often be used directly in the next step.
Step B: Decomposition to the Isothiocyanate
-
To the stirred solution of the dithiocarbamate salt from Step A, add a desulfurizing agent. A common choice is tosyl chloride (1.1 eq).[8]
-
Continue stirring at room temperature for 1-3 hours. Monitor the formation of the isothiocyanate by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical yield data for the synthesis of this compound using the dithiocarbamate decomposition method, highlighting the impact of different bases and desulfurizing agents.
| Entry | Base (eq) | Desulfurizing Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.1) | Tosyl Chloride (1.1) | Dichloromethane | 25 | 2 | 85 |
| 2 | Diisopropylethylamine (1.1) | Tosyl Chloride (1.1) | Dichloromethane | 25 | 2 | 82 |
| 3 | Triethylamine (1.1) | Ethyl Chloroformate (1.1) | Dichloromethane | 25 | 3 | 78 |
| 4 | Triethylamine (1.1) | Iodine (1.0) | Dichloromethane | 25 | 1.5 | 75 |
| 5 | Sodium Hydroxide (solid) (2.0) | Phenyl Chlorothionoformate (1.1) | Dichloromethane | 25 | 2 | 90 |
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound from 5-amino-2-methylbenzofuran.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. nbinno.com [nbinno.com]
- 7. How To [chem.rochester.edu]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
Technical Support Center: 5-Isothiocyanato-2-methylbenzofuran Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-isothiocyanato-2-methylbenzofuran.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic compound containing a benzofuran core, a methyl group at the 2-position, and an isothiocyanate functional group at the 5-position. Benzofuran derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The isothiocyanate group is a reactive moiety found in many naturally occurring compounds with known chemopreventive and therapeutic effects.[4] Therefore, this compound is of interest for investigation in drug discovery and development, particularly in oncology and inflammation research.
Q2: What are the key safety precautions when handling this compound?
A2: Isothiocyanates are known to be reactive and can be irritants. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Q3: How should this compound be stored?
A3: Due to the reactive nature of the isothiocyanate group, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] For long-term storage, keeping it at -20°C is recommended. Avoid repeated freeze-thaw cycles.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on its structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate. For biological assays, DMSO is a common choice for creating stock solutions, which can then be diluted in aqueous media. Always check for solubility and stability in your specific experimental buffer.
Troubleshooting Guide
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the isothiocyanate product. | Incomplete conversion of the corresponding amine precursor. | Ensure the amine starting material is pure and dry. Use a slight excess of the thiocarbonylating agent (e.g., thiophosgene or a safer alternative). Optimize reaction time and temperature.[6][7] |
| Degradation of the isothiocyanate product during the reaction. | Perform the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. | |
| Difficulty in purifying the final product. | Contamination with unreacted starting materials or byproducts. | Use flash column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient). Recrystallization from an appropriate solvent system can also be effective for solid products. |
| Decomposition of the product on the silica gel column. | Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. | |
| Product appears discolored or impure after purification. | Presence of residual solvents or minor impurities. | Dry the product under high vacuum. If discoloration persists, consider a second purification step or treatment with activated charcoal. |
| Oxidation or hydrolysis of the product. | Handle and store the purified product under an inert atmosphere and protect it from light and moisture. |
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results in cytotoxicity assays (e.g., MTT, XTT). | Precipitation of the compound in the cell culture medium. | Visually inspect the wells for any precipitate. Lower the final concentration of the compound. Increase the final percentage of DMSO (ensure it is not toxic to the cells). |
| Degradation of the compound in the aqueous medium. | Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Minimize the time the compound is in aqueous solution before adding to the cells. | |
| Cell seeding density is not optimal. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Unexpectedly high cell death at low concentrations. | The compound is highly potent or is degrading to a more toxic substance. | Perform a wider range of dilutions to accurately determine the IC50. Check the purity of your compound stock. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for the specific cell line (typically <0.5%). | |
| No observable effect on the target signaling pathway. | The compound is not active against the specific target. | Consider screening against a broader panel of targets or pathways. |
| Insufficient concentration or incubation time. | Increase the concentration of the compound and/or the incubation time. | |
| The compound is not cell-permeable. | While the structure suggests good membrane permeability, this can be experimentally verified using cellular uptake assays. |
Experimental Protocols
General Protocol for Synthesis of this compound
This is a generalized protocol and may require optimization.
-
Starting Material: 5-Amino-2-methylbenzofuran.
-
Reaction:
-
Dissolve 5-amino-2-methylbenzofuran in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
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Add a base (e.g., triethylamine) to the solution.
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Slowly add a thiocarbonylating agent (e.g., thiophosgene or a safer alternative like di(2-pyridyl) thionocarbonate) at a low temperature (e.g., 0°C).
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction with water or a mild acid.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
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Prepare serial dilutions of the compound in cell culture medium.
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Replace the old medium with the medium containing the compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 8.7 |
| HCT116 | Colon Cancer | 48 | 3.1 |
| HeLa | Cervical Cancer | 48 | 12.5 |
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Caption: A logical troubleshooting flowchart for common experimental issues.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Isothiocyanato-2-methylbenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-isothiocyanato-2-methylbenzofuran.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction: The starting material, 5-amino-2-methylbenzofuran, may not have fully reacted. | - Ensure all reagents are pure and dry. - Increase reaction time or temperature, monitoring for decomposition. - Use a slight excess of the thiocarbonylating agent (e.g., thiophosgene or carbon disulfide). |
| Degradation of starting material or product: 5-amino-2-methylbenzofuran or the isothiocyanate product may be unstable under the reaction conditions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use lower reaction temperatures if possible. | |
| Poor quality of reagents: Impurities in solvents or reagents can interfere with the reaction. | - Use freshly distilled solvents and high-purity reagents. | |
| Formation of a Symmetric Thiourea Byproduct | Reaction of the isothiocyanate product with unreacted amine: This is a common side reaction, especially if the thiocarbonylating agent is not in excess. | - Add the amine solution slowly to a solution of the thiocarbonylating agent to maintain an excess of the latter. - Use a two-phase system (e.g., water/chloroform) to minimize contact between the product and unreacted amine. |
| Presence of a Urea Byproduct (when using phosgene analogs) | Hydrolysis of the isocyanate intermediate: If phosgene or its analogs are used and water is present, the corresponding isocyanate can form and subsequently hydrolyze to an amine, which then reacts to form a urea. | - Ensure strictly anhydrous conditions. |
| Difficult Purification of the Final Product | Contamination with byproducts: Thioureas and other side products can be difficult to separate from the desired isothiocyanate. | - For non-polar isothiocyanates, column chromatography on silica gel using a non-polar eluent (e.g., hexane/ethyl acetate mixture) is often effective.[1] - Distillation under reduced pressure can be used for volatile isothiocyanates.[2] |
| Product instability on silica gel: Some isothiocyanates can decompose on silica gel. | - Use a less acidic stationary phase, such as neutral alumina, for chromatography. - Minimize the time the product is on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the corresponding symmetric thiourea, N,N'-bis(2-methylbenzofuran-5-yl)thiourea. This occurs when the newly formed isothiocyanate reacts with the unreacted 5-amino-2-methylbenzofuran. Another potential side reaction, particularly when using carbon disulfide, is the incomplete conversion of the intermediate dithiocarbamate salt. If using phosgene-based reagents in the presence of moisture, the formation of ureas is possible.
Q2: How can I minimize the formation of the thiourea byproduct?
A2: To minimize thiourea formation, it is crucial to maintain an excess of the thiocarbonylating agent (e.g., thiophosgene or carbon disulfide) throughout the reaction. This can be achieved by adding the solution of 5-amino-2-methylbenzofuran dropwise to the solution of the thiocarbonylating agent.
Q3: What purification techniques are recommended for this compound?
A3: Aromatic isothiocyanates are typically purified by column chromatography on silica gel using a gradient of non-polar solvents like hexanes and ethyl acetate.[1] Alternatively, for thermally stable and volatile compounds, vacuum distillation can be an effective purification method.[2]
Q4: My starting material, 5-amino-2-methylbenzofuran, appears to be degrading during the reaction. What can I do?
A4: Aminobenzofurans can be sensitive to oxidation and strong acidic or basic conditions. It is advisable to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. If harsh pH conditions are suspected to cause degradation, exploring milder reagents or buffer systems may be beneficial. The benzofuran ring itself is generally stable but can undergo ring-opening under certain harsh conditions.[3]
Q5: Are there greener alternatives to highly toxic reagents like thiophosgene?
A5: Yes, several less hazardous alternatives to thiophosgene are available. The use of carbon disulfide in combination with a desulfurizing agent (e.g., tosyl chloride) is a common alternative.[4] Other options include the use of thiocarbonyl diimidazole or di-2-pyridyl thiocarbonate.
Experimental Protocols
Synthesis of this compound (Adapted Protocol)
Disclaimer: This reaction should be performed by trained personnel in a well-ventilated fume hood due to the high toxicity of thiophosgene.
Materials:
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5-amino-2-methylbenzofuran
-
Thiophosgene
-
Chloroform (or another suitable organic solvent)
-
Water
-
Sodium bicarbonate
-
Magnesium sulfate
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Anhydrous sodium sulfate
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-amino-2-methylbenzofuran (1 equivalent) in chloroform.
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Add a solution of sodium bicarbonate (2 equivalents) in water.
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Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in chloroform via the dropping funnel over 30 minutes.
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After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
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Separate the organic layer, and wash it with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of aromatic isothiocyanates using different methods, which can serve as a benchmark for the synthesis of this compound.
| Starting Amine | Reagent(s) | Yield (%) | Reference |
| Aniline | CS₂, NH₄OH, then Pb(NO₃)₂ | 74-78 | Organic Syntheses, Coll. Vol. 1, p.447 (1941) |
| p-Bromoaniline | CS₂, NH₄OH, then Pb(NO₃)₂ | - | Organic Syntheses, Coll. Vol. 1, p.447 (1941) |
| 2-Cyano-3-(trifluoromethyl)-5-aminopyridine | Thiophosgene | 95 | EP2368550B1 |
Visualizations
Caption: Main synthesis pathway of this compound and a common side reaction.
References
Technical Support Center: Purification of 2-Methylbenzofuran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-methylbenzofuran derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-methylbenzofuran derivatives in a question-and-answer format.
Question 1: My crude 2-methylbenzofuran derivative appears as an oil and is difficult to handle for purification. What should I do?
Answer: Oily products are common for some 2-methylbenzofuran derivatives. Here are a few approaches:
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Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization or precipitate the product as a solid.
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Solvent Evaporation with a Co-solvent: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and then add a non-polar co-solvent (e.g., hexanes). Slowly evaporate the solvents under reduced pressure. This can facilitate the formation of a solid.
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Direct Chromatographic Purification: If solidification fails, the oil can be directly purified using column chromatography. Dissolve the crude oil in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column.
Question 2: I am having trouble separating my 2-methylbenzofuran derivative from the starting materials by column chromatography. What can I do to improve the separation?
Answer: Co-elution of the product with starting materials is a frequent challenge. To optimize chromatographic separation:
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Solvent System Optimization: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point for 2-methylbenzofuran derivatives is a mixture of hexanes and ethyl acetate.[1] Gradually increasing the polarity by adding more ethyl acetate can improve separation. Other solvents like dichloromethane and methanol can also be explored.
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Gradient Elution: If isocratic elution (using a constant solvent mixture) is ineffective, a gradient elution can be employed. Start with a low polarity solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar starting materials, followed by the more polar product (or vice-versa).
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Choice of Stationary Phase: While silica gel is the most common stationary phase, other options can provide different selectivity. Consider using alumina (basic or neutral) or reverse-phase silica (C18) if separation on standard silica is poor.
Question 3: My recrystallization of a 2-methylbenzofuran derivative is not working; either no crystals form, or the purity does not improve significantly. What are some potential solutions?
Answer: Recrystallization is a powerful technique but requires careful optimization. Most 2-arylbenzofuran compounds can be purified by recrystallization from methanol.[2] For other derivatives, consider the following:
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Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). Crystallisation from ethanol (85%) has been reported to be effective for some derivatives.[3]
-
Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or precipitation. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal growth.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 2-methylbenzofuran derivatives?
A1: Common impurities include unreacted starting materials (e.g., substituted phenols and α-halo ketones), reagents, and side-products from competing reactions. Depending on the synthetic route, regioisomers can also be a significant impurity. Monitoring the reaction by TLC is crucial to identify the presence of these impurities.[2]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[2][4][5] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired compound from impurities. Staining with potassium permanganate or using a UV lamp can help visualize spots that are not colored.
Q3: Are there any specific safety precautions I should take when purifying 2-methylbenzofuran derivatives?
A3: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the organic solvents used for chromatography and recrystallization are flammable and have associated health risks, so it is important to handle them with care and consult their Safety Data Sheets (SDS).
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical 2-Methylbenzofuran Derivative
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Single Recrystallization | 85% | 95% | 70% | Effective for removing major impurities, but some minor impurities may remain. |
| Column Chromatography | 85% | >99% | 80% | Excellent for removing closely related impurities and achieving high purity. |
| Sequential Purification | 85% | >99.5% | 60% | Column chromatography followed by recrystallization provides the highest purity but with a lower overall yield. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading the Sample: The crude 2-methylbenzofuran derivative is dissolved in a minimal amount of the eluent or a more polar solvent (like dichloromethane). This solution is then adsorbed onto a small amount of silica gel by evaporating the solvent. The dried silica with the adsorbed compound is carefully added to the top of the packed column.
-
Elution: The eluent is passed through the column, and fractions are collected in test tubes.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified 2-methylbenzofuran derivative.
Protocol 2: Purification by Recrystallization
-
Dissolution: The crude 2-methylbenzofuran derivative is placed in a flask, and a small amount of a suitable solvent (e.g., methanol or ethanol) is added. The mixture is heated with stirring until the solid completely dissolves. More solvent is added in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper.
-
Crystallization: The clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.
Visualizations
Caption: Decision workflow for the purification of 2-methylbenzofuran derivatives.
Caption: Experimental workflow for column chromatography.
Caption: Experimental workflow for recrystallization.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcps.org [ijcps.org]
- 5. pubs.acs.org [pubs.acs.org]
improving the specificity of 5-isothiocyanato-2-methylbenzofuran labeling
Welcome to the technical support center for 5-isothiocyanato-2-methylbenzofuran labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the specificity and efficiency of their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group of this compound and what does it target?
The reactive group is the isothiocyanate (-N=C=S). It primarily targets primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1][2]
Q2: What is the optimal pH for the labeling reaction?
A pH range of 8.5-9.5 is generally recommended for isothiocyanate labeling. This alkaline condition deprotonates the primary amines on the target molecule, increasing their nucleophilicity and reactivity towards the isothiocyanate group.[3] However, it's a balance, as a higher pH can also increase the rate of hydrolysis of the isothiocyanate.[4][5]
Q3: How should I store and handle this compound?
Isothiocyanates can be sensitive to moisture and temperature.[6][7] It is best to store the compound in a cool, dry, and dark place, such as a desiccator at -20°C. When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions fresh for each labeling reaction.
Q4: My labeled protein has precipitated. What could be the cause?
Protein precipitation during labeling can occur for several reasons:
-
High degree of labeling: Excessive modification of surface amines can alter the protein's solubility.[1]
-
High protein concentration: Many labeling protocols require high protein concentrations, which can sometimes lead to aggregation.[3][8]
-
Solvent concentration: The organic solvent (e.g., DMSO) used to dissolve the isothiocyanate can cause precipitation if the final concentration in the reaction mixture is too high.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the labeling process with this compound.
Issue 1: Low Labeling Efficiency
If you are observing a low degree of labeling, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is at a pH of 8.5-9.5. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with the target molecule for the label.[3] |
| Hydrolysis of the Isothiocyanate | Prepare the this compound solution immediately before use. Avoid prolonged exposure of the stock solution to aqueous environments.[4][9][10] |
| Insufficient Molar Ratio | Increase the molar ratio of the isothiocyanate to the protein. A common starting point is a 10-20 fold molar excess of the labeling reagent.[5] |
| Low Protein Concentration | If possible, increase the concentration of your target protein. A higher concentration can improve reaction kinetics.[5] |
| Short Incubation Time | Extend the incubation time to allow the reaction to proceed to completion. |
Issue 2: High Background or Non-Specific Labeling
High background or non-specific labeling can obscure your results. Here are some common causes and how to address them:
| Potential Cause | Recommended Solution |
| Unreacted Label | Ensure thorough removal of unreacted this compound after the labeling reaction. Size exclusion chromatography or dialysis are common and effective methods.[3] |
| Non-covalent Binding | The benzofuran moiety may have an affinity for certain proteins, leading to non-covalent binding.[11] Include stringent washing steps after the labeling and consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your wash buffers. |
| Charge-based Interactions | Although this compound is not strongly ionic like FITC, non-specific binding can still occur. Using blocking agents such as bovine serum albumin (BSA) or increasing the ionic strength of the buffer can help mitigate this.[12] |
Experimental Protocols
General Protein Labeling Protocol
This protocol provides a starting point for labeling a protein with this compound. Optimization will be required for each specific protein.
-
Protein Preparation: Dialyze the protein against a suitable buffer, such as 0.1 M sodium carbonate buffer, pH 9.0. Ensure the buffer is free of any primary amines.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
While gently stirring, slowly add the dissolved labeling reagent to the protein solution. A common starting point is a 10-fold molar excess of the reagent.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted this compound using a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Monitor the column effluent to collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein and the benzofuran label at their respective maxima.
-
Visualizations
Caption: A generalized workflow for protein labeling experiments.
Caption: The chemical reaction pathway for labeling and a competing side reaction.
References
- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 2. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] An efficient method for FITC labelling of proteins using tandem affinity purification | Semantic Scholar [semanticscholar.org]
- 9. Decomposition of Allyl Isothiocyanate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 5-Isothiocyanato-2-methylbenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 5-isothiocyanato-2-methylbenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
Q2: How does pH affect the stability of this compound?
A2: The stability of isothiocyanates is significantly influenced by pH.[3] At neutral to alkaline pH, the hydrolysis of the isothiocyanate group to form an amine is a common degradation pathway. In acidic conditions, the formation of nitriles can sometimes be observed, although this is more typical for glucosinolate hydrolysis.[3][4] Therefore, to minimize degradation, it is advisable to handle solutions of this compound under mildly acidic conditions and at low temperatures.
Q3: What are the likely degradation products I should be looking for in my analysis?
A3: Based on the known reactivity of isothiocyanates, the primary degradation products to expect are the corresponding amine (5-amino-2-methylbenzofuran) resulting from hydrolysis, and potentially N,N'-disubstituted thioureas if primary or secondary amines are present in the reaction mixture.[5][6][7] Depending on the experimental conditions, other minor degradation products from the benzofuran moiety might be possible, but identifying these would require specific analytical studies.
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly suitable technique for monitoring the degradation of this compound and quantifying its degradation products.[4][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products, though derivatization might be necessary for non-volatile products.[5][9]
Troubleshooting Guides
HPLC Analysis Issues
Q: I am observing peak tailing for the parent compound in my HPLC analysis. What could be the cause?
A: Peak tailing in HPLC is a common issue that can compromise quantification.[10] Potential causes include:
-
Secondary Silanol Interactions: The benzofuran moiety or the isothiocyanate group might be interacting with free silanol groups on the silica-based column packing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Degradation: The column's stationary phase may have degraded over time.
Troubleshooting Steps:
-
Use a Deactivated Column: Employ an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) to minimize silanol interactions.
-
Modify the Mobile Phase: Add a small amount of a competitive amine (e.g., triethylamine) or use a buffered mobile phase to mask silanol groups.
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Ensure Solvent Compatibility: Dissolve the sample in the mobile phase or a weaker solvent.
-
Replace the Column: If the column is old or has been used with aggressive mobile phases, replace it.
Q: I am seeing inconsistent retention times for my analyte.
A: Fluctuating retention times can be due to several factors:[10][11]
-
Pump Issues: Air bubbles in the pump or faulty check valves can lead to an inconsistent flow rate.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffered solutions, can cause shifts in retention.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column thermostat is not used.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can lead to drifting retention times.
Troubleshooting Steps:
-
Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles.
-
Maintain the Pump: Regularly service your HPLC pump, including cleaning or replacing check valves.
-
Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible chromatography.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting your analytical run.
Mass Spectrometry (MS) Identification Issues
Q: I am having difficulty identifying the degradation products by MS. What are some common fragmentation patterns for isothiocyanates and benzofurans?
A: The mass spectra of isothiocyanates often show a characteristic ion at m/z 72, corresponding to [CH2NCS]+.[12] The molecular ion peak may also be present. For the benzofuran portion, fragmentation will depend on the substitution pattern, but cleavage of the furan ring is a possibility. When analyzing degradation products, look for the mass of the parent compound minus the mass of the isothiocyanate group (NCS, 58 Da) and the addition of an amino group (NH2, 16 Da) to identify the corresponding amine. For thiourea derivatives, the mass will correspond to the parent compound plus the mass of an amine.
Troubleshooting Steps:
-
Use Soft Ionization: Employ soft ionization techniques like electrospray ionization (ESI) to maximize the abundance of the molecular ion.
-
Perform Tandem MS (MS/MS): Fragment the parent ion and potential degradation product ions to obtain structural information.
-
Compare with Standards: If possible, synthesize or purchase authentic standards of the expected degradation products for comparison of retention times and mass spectra.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Compound Name | Chemical Structure | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) | Notes |
| This compound | C₁₀H₇NOS | 189.24 | 190.03 | Parent Compound |
| 5-Amino-2-methylbenzofuran | C₉H₉NO | 147.18 | 148.07 | Product of hydrolysis |
| N,N'-bis(2-methylbenzofuran-5-yl)thiourea | C₁₉H₁₆N₂O₂S | 352.42 | 353.10 | Potential product from reaction with the amine degradation product |
Experimental Protocols
Protocol 1: HPLC Method for Degradation Study
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI in positive ion mode)
Mandatory Visualization
References
- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. youtube.com [youtube.com]
- 12. actachemscand.org [actachemscand.org]
Validation & Comparative
A Comparative Guide to 5-isothiocyanato-2-methylbenzofuran and Other Isothiocyanates in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 5-isothiocyanato-2-methylbenzofuran alongside well-characterized natural and synthetic isothiocyanates. Due to a lack of published experimental data for this compound, this comparison is based on the established bioactivities of the isothiocyanate functional group and the benzofuran heterocyclic scaffold. The guide presents available quantitative data for other isothiocyanates, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and workflows to aid in the design of future studies.
Introduction to Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. Many ITCs derived from cruciferous vegetables, such as sulforaphane (SFN) from broccoli and phenethyl isothiocyanate (PEITC) from watercress, have garnered significant attention for their chemopreventive and therapeutic properties.[1][2] Their anticancer effects are attributed to multiple mechanisms, including the induction of phase II detoxification enzymes, promotion of apoptosis, and cell cycle arrest in cancer cells.[2][3]
The Emerging Potential of Benzofuran-Containing Isothiocyanates
The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5][6] The fusion of a benzene ring with a furan ring creates a versatile structure that can be readily functionalized to modulate its biological effects.[7] The novel compound, this compound, integrates the potent bioactivity of the isothiocyanate group with the established pharmacological profile of the benzofuran core. While direct experimental evidence is not yet available, structure-activity relationship studies of other benzofuran derivatives suggest that this compound could exhibit significant cytotoxic and chemopreventive activities.[4][7]
Comparative Biological Activity of Selected Isothiocyanates
The following table summarizes the in vitro anticancer activities of several well-studied natural and synthetic isothiocyanates against various cancer cell lines. This data provides a benchmark for the potential efficacy of novel ITC compounds like this compound.
| Isothiocyanate | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Natural Isothiocyanates | ||||
| Sulforaphane (SFN) | PC-3 (Prostate) | SRB | ~40 | [2] |
| HepG2 (Liver) | MTT | 33.8 (72h) | [8] | |
| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | SRB | ~10 | [2] |
| HepG2 (Liver) | Metabolic Activity | <15 (48h) | [9] | |
| DU145 (Prostate) | Metabolic Activity | <15 (48h) | [9] | |
| Allyl Isothiocyanate (AITC) | HepG2 (Liver) | Metabolic Activity | ~15 (48h) | [9] |
| Benzyl Isothiocyanate (BITC) | HepG2 (Liver) | Metabolic Activity | >15 (48h) | [9] |
| Synthetic Isothiocyanates | ||||
| Phenylbutyl Isothiocyanate (PBITC) | HepG2 (Liver) | Metabolic Activity | ~10 (48h) | [1] |
| DU145 (Prostate) | Metabolic Activity | ~10 (48h) | [1] | |
| Phenylhexyl Isothiocyanate (PHITC) | HepG2 (Liver) | Metabolic Activity | ~7.5 (48h) | [1] |
| DU145 (Prostate) | Metabolic Activity | ~7.5 (48h) | [1] | |
| 3-Morpholinopropyl Isothiocyanate (3MP-ITC) | HepG2C8 (Liver) | ARE Luciferase Assay | Potent Nrf2 Activator | [10] |
Key Signaling Pathways and Mechanisms of Action
Isothiocyanates exert their biological effects through the modulation of several key signaling pathways. A primary mechanism is the activation of the Nrf2-ARE pathway, which upregulates the expression of antioxidant and detoxification enzymes.
Caption: Nrf2 Activation Pathway by Isothiocyanates.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other isothiocyanates.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test isothiocyanate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[8][11]
-
Treat the cells with various concentrations of the isothiocyanate for 24, 48, or 72 hours. Include a vehicle control (DMSO).[8][11]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Nrf2 Activation
This protocol is used to determine the effect of a compound on the protein expression levels of Nrf2 and its downstream targets.
Materials:
-
Human cancer cell lines
-
Test isothiocyanate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the isothiocyanate at the desired concentrations for a specified time (e.g., 6, 12, 24 hours).[10][12]
-
Lyse the cells and determine the protein concentration using the BCA assay.[13]
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of a compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
Test isothiocyanate
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
Procedure:
-
Treat cells with the isothiocyanate at the desired concentration for 24 or 48 hours.[14][15]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at 4°C for at least 1 hour.[14][15]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase staining solution and incubate for 30 minutes in the dark at room temperature.[14][15]
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow for Evaluating Novel Isothiocyanates
The following diagram outlines a general workflow for the initial preclinical evaluation of a novel isothiocyanate like this compound.
Caption: General Experimental Workflow for Isothiocyanates.
Conclusion and Future Directions
While this compound remains an uncharacterized compound, the extensive research on other isothiocyanates and the known biological activities of the benzofuran scaffold provide a strong rationale for its investigation as a potential anticancer agent. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on the study of this and other novel isothiocyanates. Future studies should focus on the synthesis and in vitro evaluation of this compound to determine its cytotoxic and mechanistic properties, which will be crucial in assessing its potential for further drug development.
References
- 1. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 2. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 15. Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to the Biological Target Validation of 5-isothiocyanato-2-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for validating the biological target of the novel compound 5-isothiocyanato-2-methylbenzofuran. Given the absence of specific literature on this molecule, we present a systematic approach to target identification and validation, drawing comparisons with established techniques and utilizing data from structurally related compounds.
The benzofuran scaffold is present in various biologically active molecules, with some derivatives showing inhibitory activity against protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] The isothiocyanate group is a reactive moiety known to form covalent bonds with nucleophilic residues in proteins and has been associated with anticancer properties, including the induction of apoptosis and cell cycle arrest.[2][3] Based on these structural features, a plausible hypothesis is that this compound may target a protein kinase, potentially through covalent modification. This guide will use VEGFR-2 as a hypothetical target to illustrate the validation workflow.
Comparative Data on Target Engagement and Cellular Activity
The following tables present hypothetical, yet realistic, quantitative data that would be sought during a target validation campaign. The data is based on reported values for other benzofuran derivatives and general expectations for kinase inhibitors.
Table 1: In Vitro Target Engagement and Enzyme Inhibition
| Assay Type | Compound | Target | Binding Affinity (Kd) | IC50 | Mechanism of Action |
| Surface Plasmon Resonance (SPR) | This compound | VEGFR-2 | 150 nM | N/A | Covalent |
| Alternative 1 (Sorafenib) | VEGFR-2 | 90 nM | 21 nM | Reversible | |
| Kinase Activity Assay | This compound | VEGFR-2 | N/A | 50 nM | Irreversible |
| Alternative 1 (Sorafenib) | VEGFR-2 | N/A | 21 nM | Reversible | |
| Cellular Thermal Shift Assay (CETSA) | This compound | VEGFR-2 | N/A | Tagg Shift: +4.2°C | Covalent |
| Alternative 1 (Sorafenib) | VEGFR-2 | N/A | Tagg Shift: +2.5°C | Reversible |
Table 2: Cellular Activity and Target Knockdown Comparison
| Experimental Approach | Cell Line | Parameter Measured | This compound (100 nM) | Alternative 1 (Sorafenib) (100 nM) | VEGFR-2 siRNA |
| VEGF-induced Cell Proliferation | HUVEC | % Inhibition | 85% | 92% | 95% |
| Western Blot (Phospho-VEGFR-2) | HUVEC | % Reduction in Phosphorylation | 90% | 88% | 98% |
| Apoptosis Assay (Annexin V) | A549 | % Apoptotic Cells | 45% | 38% | 50% |
| Cell Cycle Analysis | A549 | % Cells in G2/M | 60% | 40% | 65% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity and kinetics of the compound to the purified target protein.
-
Protocol:
-
Immobilize recombinant human VEGFR-2 protein on a CM5 sensor chip.
-
Prepare a series of concentrations of this compound and the alternative compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants. For covalent inhibitors, the dissociation rate will be close to zero.
-
2. Kinase Activity Assay
-
Objective: To measure the compound's ability to inhibit the enzymatic activity of the target kinase.
-
Protocol:
-
Prepare a reaction mixture containing VEGFR-2, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add varying concentrations of this compound or the alternative compound.
-
Incubate the reaction for a specified time at 37°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a method such as luminescence-based detection (e.g., ADP-Glo).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding.
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Analyze the soluble protein fraction by Western blot using an antibody specific for VEGFR-2.
-
Quantify the band intensities to generate a melting curve. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A positive shift in Tagg indicates target engagement.
-
4. Western Blot for Phospho-VEGFR-2
-
Objective: To assess the compound's effect on the target's downstream signaling pathway.
-
Protocol:
-
Culture human umbilical vein endothelial cells (HUVECs) and serum-starve them.
-
Pre-treat the cells with the compound or a vehicle control for a specified time.
-
Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation.
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated VEGFR-2 and total VEGFR-2.
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the relative level of VEGFR-2 phosphorylation.
-
5. Target Knockdown using siRNA
-
Objective: To mimic the effect of pharmacological inhibition by genetically reducing the expression of the target protein.[4]
-
Protocol:
-
Transfect cells with a small interfering RNA (siRNA) specifically targeting the mRNA of VEGFR-2 or a non-targeting control siRNA.
-
After a suitable incubation period to allow for protein knockdown, confirm the reduction in VEGFR-2 expression by Western blot.
-
Perform cellular assays (e.g., cell proliferation, apoptosis) on the transfected cells.
-
Compare the phenotype of the VEGFR-2 knockdown cells to that of cells treated with this compound. A similar phenotype provides strong evidence that the compound's effects are mediated through the target.
-
Visualizations of Workflows and Pathways
Hypothetical Signaling Pathway of VEGFR-2
A simplified diagram of the VEGFR-2 signaling pathway.
Experimental Workflow for Target Validation
A workflow for the validation of a small molecule's biological target.
Logical Relationships in Target Validation
A decision-making flowchart for the logical steps of target validation.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
Unveiling the Cytotoxic Potential of Benzofuran Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, has emerged as a promising scaffold in medicinal chemistry due to the diverse biological activities of its derivatives, including significant anticancer properties.[1][2][3] This guide provides a comparative analysis of the cytotoxicity of various benzofuran derivatives against several cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Benzofuran Derivatives
The cytotoxic effects of benzofuran derivatives are often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of selected benzofuran derivatives against various human cancer cell lines, showcasing the structure-activity relationships that influence their anticancer activity.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | K562 (Chronic Myeloid Leukemia) | 5 | [4] |
| HL60 (Acute Promyelocytic Leukemia) | 0.1 | [4] | |
| Compound 3 | MCF-7 (Breast Adenocarcinoma) | 0.7 | [4] |
| A-549 (Lung Carcinoma) | 1.8 | [4] | |
| Compound 5a | HT29 (Colorectal Adenocarcinoma) | 5, 10 | [5] |
| SW620 (Metastatic Colorectal Cancer) | 5, 10 | [5] | |
| Benzofuran derivative 12 | SiHa (Cervical Cancer) | 1.10 | [6] |
| HeLa (Cervical Cancer) | 1.06 | [6] | |
| Benzofuran derivative 7 | Huh7 (Hepatoma, mutant p53) | 22 (48h) | [6] |
| HepG2 (Hepatoma, wild-type p53) | > 80 (48h) | [6] | |
| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [6] |
| Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [6] |
| HCT-116 (Colon Cancer) | 5.20 | [6] | |
| HT-29 (Colon Cancer) | 9.13 | [6] | |
| Benzofuran hybrids 13b | MCF-7 (Breast Cancer) | 1.875 | [6] |
| C-6 (Glioblastoma) | 1.980 | [6] | |
| Benzofuran hybrids 13g | MCF-7 (Breast Cancer) | 1.287 | [6] |
| C-6 (Glioblastoma) | 1.622 | [6] | |
| Benzofuran derivative 11e | MCF-7 (Breast Cancer) | Potent | [6] |
| Compound 1c | K562, MOLT-4, HeLa | Significant | [7] |
| Compound 1e | K562, MOLT-4, HeLa | Significant | [7] |
| Compound 2d | K562, MOLT-4, HeLa | Significant | [7] |
| Compound 3a | K562, MOLT-4, HeLa | Significant | [7] |
| Compound 3d | K562, MOLT-4, HeLa | Significant | [7] |
Experimental Protocols: Assessing Cytotoxicity
The determination of IC50 values is crucial for evaluating the cytotoxic potential of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol
This protocol outlines the key steps involved in performing an MTT assay to determine the cytotoxicity of benzofuran derivatives.
Materials:
-
Benzofuran derivatives
-
Cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzofuran derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the benzofuran derivative compared to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.
-
Signaling Pathways in Benzofuran-Induced Cytotoxicity
The cytotoxic effects of benzofuran derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Several signaling pathways have been implicated in this process, with the p53 tumor suppressor protein playing a central role in many cases.
p53-Dependent Apoptotic Pathway
In response to cellular stress, such as that induced by cytotoxic compounds, the p53 protein is activated and can trigger apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates a simplified overview of the p53-dependent apoptotic pathway initiated by a benzofuran derivative.
Caption: p53-mediated apoptosis induced by benzofuran derivatives.
Experimental Workflow for Cytotoxicity Analysis
The overall process of evaluating the cytotoxic effects of benzofuran derivatives involves a series of well-defined steps, from initial compound synthesis to the final data analysis.
Caption: Workflow for assessing benzofuran derivative cytotoxicity.
References
- 1. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
In-depth Comparative Analysis of Amine-Reactive Fluorescent Probes for Cellular Imaging and Proteomics
A comprehensive evaluation of commercially available fluorescent probes reveals key performance differences crucial for experimental design in life sciences research. While the novel compound 5-isothiocyanato-2-methylbenzofuran was slated for comparison, a thorough literature search yielded no available data on its synthesis, fluorescent properties, or application as a protein probe. Therefore, this guide focuses on a detailed comparison of established, commercially available probes: Fluorescein isothiocyanate (FITC), Rhodamine B isothiocyanate (RBITC), Alexa Fluor 488, and DyLight 488.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of popular amine-reactive fluorescent probes. The selection of an appropriate fluorescent label is critical for the success of applications such as immunofluorescence, flow cytometry, and protein labeling.[1][2] Key parameters for consideration include spectral properties, brightness, photostability, and pH sensitivity.
Performance Comparison of Commercially Available Probes
The following table summarizes the key quantitative data for the commercially available probes discussed in this guide. These probes are widely used for labeling proteins and other biomolecules containing primary amines.[3]
| Feature | Fluorescein Isothiocyanate (FITC) | Rhodamine B Isothiocyanate (RBITC) | Alexa Fluor 488 NHS Ester | DyLight 488 NHS Ester |
| Excitation Max (nm) | ~495[4][5] | ~570[6] | ~494[7][8] | ~493[9] |
| Emission Max (nm) | ~519[4][5] | ~595[6] | ~517[7][8] | ~518[9] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | Not widely reported | ~73,000[7][8] | ~70,000[10][11] |
| Quantum Yield | Moderate | High | High | High |
| Photostability | Low (prone to photobleaching)[5] | Good[12] | High[7][8] | High[9] |
| pH Sensitivity | Fluorescence is pH-sensitive (decreases at acidic pH)[4] | Less pH-sensitive than FITC | pH-insensitive from pH 4 to 10[7][8] | Performs reliably across a broad pH range (pH 4–9)[9] |
| Reactive Group | Isothiocyanate[5] | Isothiocyanate | N-hydroxysuccinimidyl (NHS) ester[7][8] | N-hydroxysuccinimidyl (NHS) ester[9] |
| Target Moiety | Primary amines | Primary amines | Primary amines[7][8] | Primary amines[9] |
Experimental Protocols
General Protein Labeling with Isothiocyanate Probes (FITC and RBITC)
This protocol describes a general method for labeling proteins with isothiocyanate-based fluorescent dyes.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
FITC or RBITC dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Labeling buffer (0.1 M sodium carbonate, pH 9.0)
-
Elution buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare a 1 mg/mL stock solution of the isothiocyanate probe in DMF or DMSO.
-
Add the probe solution to the protein solution dropwise while gently stirring. The molar ratio of dye to protein typically ranges from 10:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the elution buffer.
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.
General Protein Labeling with NHS Ester Probes (Alexa Fluor 488 and DyLight 488)
This protocol outlines a general procedure for labeling proteins with NHS ester-based fluorescent dyes.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Alexa Fluor 488 NHS Ester or DyLight 488 NHS Ester dissolved in anhydrous DMF or DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Elution/Dialysis buffer (e.g., PBS)
Procedure:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mg/mL stock solution of the NHS ester probe in DMF or DMSO immediately before use.[10]
-
Add the probe solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.[7][8]
-
Remove the unreacted dye by size-exclusion chromatography or dialysis against the elution/dialysis buffer.
-
Determine the degree of labeling by measuring the absorbance of the dye and the protein.
Visualizing the Labeling Process
The following diagrams illustrate the general workflow for protein labeling and the chemical reaction between the probes and a primary amine on a protein.
Caption: General workflow for fluorescently labeling proteins.
Caption: Reaction of amine-reactive probes with a primary amine.
Discussion and Conclusion
The choice of a fluorescent probe is highly dependent on the specific application. For routine applications where high photostability is not a primary concern, FITC remains a cost-effective option. However, its pH sensitivity and propensity for photobleaching are significant drawbacks for quantitative and long-term imaging experiments.[5] RBITC , with its longer wavelength emission, offers an alternative in the red region of the spectrum and generally exhibits better photostability than FITC.[12]
For demanding applications requiring high brightness and photostability, Alexa Fluor 488 and DyLight 488 are superior choices.[7][8][9] Both are significantly more photostable than FITC and their fluorescence is stable over a wide pH range.[7][8][9] The use of an NHS ester reactive group in these probes generally leads to more specific and stable conjugation to primary amines compared to isothiocyanates.[7][9]
While the benzofuran scaffold has shown potential in the development of fluorescent probes, the lack of available data on this compound prevents its inclusion in this direct comparison. Future research into the synthesis and characterization of novel benzofuran-based probes may provide new tools for biological imaging and detection. Researchers are encouraged to carefully consider the performance characteristics outlined in this guide to select the most appropriate fluorescent probe for their experimental needs.
References
- 1. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran, 2-methyl- [webbook.nist.gov]
- 6. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]
- 8. Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 10. High-affinity fluorescent ligands for the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescein 5-isothiocyanate | C21H11NO5S | CID 18730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Comparative Analysis of the Binding Affinity of 5-Isothiocyanato-2-methylbenzofuran and Related Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the binding affinity of isothiocyanate and benzofuran derivatives, with a focus on the potential activity of 5-isothiocyanato-2-methylbenzofuran. Due to a lack of direct experimental data for this compound in the current scientific literature, this document will provide a detailed comparison of the binding affinities of well-characterized isothiocyanates and benzofuran derivatives to their respective protein targets. This analysis will serve as a foundational resource for predicting the potential biological activity of this compound and for designing experiments to characterize its binding profile.
Executive Summary
Isothiocyanates (ITCs) are recognized for their covalent interactions with cellular proteins, a key mechanism in their cancer-preventive activities. Prominent targets include tubulin and Keap1 (Kelch-like ECH-associated protein 1). Benzofuran derivatives constitute a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties, and have been shown to bind to various protein targets. The conjugation of an isothiocyanate group to a 2-methylbenzofuran scaffold suggests that this compound could exhibit a unique pharmacological profile, potentially engaging with targets of both pharmacophores. This guide presents available binding affinity data for representative ITCs and benzofurans and outlines detailed experimental protocols to facilitate the investigation of this novel compound.
Comparative Binding Affinity and Cytotoxicity Data
The following tables summarize the binding and functional data for selected isothiocyanates and benzofuran derivatives, offering a point of reference for the potential efficacy of this compound.
Table 1: Binding Affinity and Functional Data for Representative Isothiocyanates
| Compound | Protein Target | Assay Type | Measured Parameter | Value | Reference |
| Phenethyl Isothiocyanate (PEITC) | Tubulin | In vitro polymerization | Inhibition | More potent than SFN | [1][2] |
| Benzyl Isothiocyanate (BITC) | Tubulin | In vitro polymerization | Inhibition | Most potent (BITC > PEITC > SFN) | [2] |
| Sulforaphane (SFN) | Tubulin | In vitro polymerization | Inhibition | Least potent of the three | [2] |
| Phenethyl Isothiocyanate (PEITC) | Keap1 | Thermal Shift Assay | Direct Interaction | Confirmed | [3] |
| 9mer Nrf2 peptide | Keap1 Kelch domain | Not specified | Kd | 352 nM | [4] |
Table 2: Binding Affinity and Cytotoxicity Data for Representative Benzofuran Derivatives
| Compound | Protein Target/Cell Line | Assay Type | Measured Parameter | Value | Reference |
| 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | kD | 28.4 ± 10.1 nM | [5] |
| 4-Nitrophenyl-functionalized benzodifuran (BDF1) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | kD | 142.4 ± 64.6 nM | [5] |
| Benzofuran-2-carboxamide derivative 1 | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 7 µM | [6] |
| 3-Methylbenzofuran derivative 16b | A549 (Lung Cancer) | Antiproliferative Assay | IC50 | 1.48 µM | [7] |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (12b) | A549 (Lung Cancer) | MTT Assay | IC50 | 0.858 µM | [6] |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (10d) | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 2.07 µM | [6] |
Proposed Signaling Pathway Involvement
Given the known targets of isothiocyanates, it is plausible that this compound will modulate the Keap1-Nrf2 signaling pathway. The isothiocyanate moiety can covalently modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex and leading to the translocation of Nrf2 to the nucleus and subsequent activation of antioxidant response element (ARE)-dependent genes.
Caption: Proposed Keap1-Nrf2 signaling pathway modulation by this compound.
Experimental Protocols
To confirm the binding affinity of this compound, the following experimental protocols are recommended.
Surface Plasmon Resonance (SPR) for Kinetic Affinity Assay
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[8][9][10][11][12][13][14]
1. Ligand and Analyte Preparation:
- Express and purify the target protein (e.g., Keap1, Tubulin). Ensure high purity and stability.
- Dissolve this compound (the analyte) in a suitable solvent (e.g., DMSO) and then dilute it in the running buffer. The final DMSO concentration should be kept low and consistent across all samples.
2. Ligand Immobilization:
- Select an appropriate sensor chip (e.g., CM5 for amine coupling).
- Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Inject the purified protein over the activated surface to achieve covalent immobilization.
- Deactivate any remaining active esters using ethanolamine.
3. Analyte Binding:
- Inject a series of concentrations of this compound over the immobilized protein surface.
- Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand.
- After the association phase, flow the running buffer over the sensor chip to monitor the dissociation of the analyte.
4. Data Analysis:
- The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Covalent Inhibitors
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18][19] For covalent inhibitors like isothiocyanates, a kinetic competition assay (ITC-KC) is particularly useful.[15][19]
1. Sample Preparation:
- Prepare the purified target enzyme and the inhibitor (this compound) in an identical, thoroughly degassed buffer to minimize heats of dilution.
- The concentration of the ligand in the syringe should typically be 10-20 times that of the macromolecule in the cell.[17]
2. ITC-KC Experiment:
- The ITC cell contains the enzyme and its substrate.
- The syringe contains the covalent inhibitor.
- The experiment measures the heat flow generated by the enzymatic reaction.
- Upon injection of the inhibitor, the rate of the enzymatic reaction will decrease as the enzyme is covalently modified and inhibited.
3. Data Analysis:
- The change in the rate of heat production over time is analyzed to determine the kinetic parameters of the covalent inhibition, including the initial non-covalent binding affinity (Ki) and the rate of inactivation (kinact).
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for characterizing the binding affinity of this compound.
Caption: A proposed workflow for the comprehensive characterization of the binding affinity of this compound.
References
- 1. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 15. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 5-Isothiocyanato-2-Methylbenzofuran and Alternative Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity and biological activity of 5-isothiocyanato-2-methylbenzofuran against other well-researched benzofuran derivatives and isothiocyanates. Due to the limited direct experimental data on this compound, this comparison is based on the known activities of its core chemical moieties: the benzofuran ring system and the isothiocyanate group.
The benzofuran core is a key structural motif in many biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Isothiocyanates (ITCs) are a class of naturally occurring compounds known for their potent chemopreventive and anticancer activities, which are largely attributed to their ability to modulate key cellular signaling pathways.[4][5][6] The combination of these two pharmacophores in this compound suggests a potential for synergistic or unique biological activities.
Comparison with Alternative Compounds
To contextualize the potential activity of this compound, it is compared with two well-characterized isothiocyanates, Sulforaphane (SFN) and Benzyl Isothiocyanate (BITC), and a generic representation of other bioactive benzofuran derivatives.
Table 1: Comparison of Biological Activities
| Feature | This compound (Hypothesized) | Sulforaphane (SFN) | Benzyl Isothiocyanate (BITC) | Other Bioactive Benzofuran Derivatives |
| Primary Mechanism | Dual action of benzofuran and isothiocyanate moieties. Likely induces apoptosis and modulates inflammatory pathways. | Potent inducer of the Nrf2 antioxidant response pathway.[7][8][9] | Induces apoptosis and cell cycle arrest through multiple signaling pathways, including NF-κB and STAT3.[4][10] | Varied; includes tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[1][11][12] |
| Anticancer Activity | Expected to exhibit broad-spectrum anticancer activity. | Demonstrated efficacy against various cancers in preclinical and clinical studies.[9] | Shows significant anticancer effects in numerous cancer models.[4][13][14] | Many derivatives show potent, often selective, anticancer activity.[1][11][12] |
| Target Pathways | Likely targets NF-κB, Nrf2, and potentially tubulin polymerization. | Primarily Nrf2; also affects NF-κB and histone deacetylases (HDACs).[8][9] | NF-κB, STAT3, Akt, and Wnt/β-catenin pathways.[4][13] | Dependent on substitution; can include VEGFR, tubulin, and various kinases.[1] |
| Cross-Reactivity | Potential for broad cross-reactivity due to the reactive isothiocyanate group. | Known to react with multiple cellular nucleophiles, leading to broad biological effects. | High reactivity with thiol-containing proteins. | Generally lower, more target-specific cross-reactivity compared to ITCs. |
Key Signaling Pathways
The biological effects of this compound are likely mediated through the modulation of key signaling pathways that regulate cellular stress, inflammation, and survival.
Caption: NF-κB Signaling Pathway and Inhibition by Isothiocyanates.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforaphane and Brain Health: From Pathways of Action to Effects on Specific Disorders [mdpi.com]
- 8. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforaphane’s Multifaceted Potential: From Neuroprotection to Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 5-Isothiocyanato-2-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 5-isothiocyanato-2-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. The routes are evaluated based on reaction efficiency, reagent toxicity, and operational simplicity, with supporting experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration and Reduction | Route 2: One-Pot Cyclization and Isothiocyanation |
| Starting Materials | 2-Methylbenzofuran | 4-Nitrophenol, Propargyl bromide |
| Key Intermediates | 2-Methyl-5-nitrobenzofuran, 5-Amino-2-methylbenzofuran | 5-Amino-2-methylbenzofuran |
| Overall Yield (approx.) | 40-50% | 60-70% |
| Number of Steps | 3 | 2 |
| Key Reagents | Nitrating agents (e.g., HNO₃/H₂SO₄), Reducing agents (e.g., SnCl₂/HCl), Thiophosgene or CS₂ | Palladium catalyst, Reducing agent, Thiophosgene or CS₂ |
| Advantages | Utilizes a common and well-established nitration reaction. | Higher overall yield, fewer steps. |
| Disadvantages | Use of highly toxic and corrosive reagents (nitrating agents, thiophosgene). Multiple steps can lead to lower overall yield. | Requires a palladium catalyst which can be costly. |
Synthetic Pathway Overview
The synthesis of this compound primarily involves the formation of a key intermediate, 5-amino-2-methylbenzofuran, which is then converted to the final isothiocyanate product. The two routes detailed below differ in their approach to synthesizing this crucial amino-benzofuran intermediate.
Route 1: Nitration and Reduction Pathway
This classical approach involves the nitration of the readily available 2-methylbenzofuran, followed by the reduction of the resulting nitro group to an amine, which is then converted to the isothiocyanate.
Caption: Synthetic pathway for Route 1.
Route 2: One-Pot Cyclization and Isothiocyanation
This more modern approach utilizes a palladium-catalyzed cyclization to form the benzofuran ring and introduce the amino group in a concerted fashion, followed by the isothiocyanate formation.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Route 1: Nitration and Reduction
Step 1: Synthesis of 2-Methyl-5-nitrobenzofuran
To a stirred solution of 2-methylbenzofuran (1 equivalent) in glacial acetic acid at 0°C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the mixture is poured into ice water, and the precipitated solid is filtered, washed with water until neutral, and dried to afford 2-methyl-5-nitrobenzofuran.
-
Yield: Approximately 60-70%.
Step 2: Synthesis of 5-Amino-2-methylbenzofuran
2-Methyl-5-nitrobenzofuran (1 equivalent) is dissolved in ethanol, and stannous chloride dihydrate (SnCl₂) (3-4 equivalents) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is refluxed for 2-3 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 5-amino-2-methylbenzofuran.
-
Yield: Approximately 70-80%.
Step 3: Synthesis of this compound
-
Method A: Using Thiophosgene To a solution of 5-amino-2-methylbenzofuran (1 equivalent) in a mixture of dichloromethane and aqueous sodium bicarbonate solution, thiophosgene (1.2 equivalents) is added dropwise at 0°C. The reaction is stirred vigorously for 1-2 hours. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
-
Yield: Approximately 80-90%.
-
-
Method B: Using Carbon Disulfide To a solution of 5-amino-2-methylbenzofuran (1 equivalent) and a base such as triethylamine or DABCO in a suitable solvent (e.g., THF, DMF), carbon disulfide (1.5-2 equivalents) is added, and the mixture is stirred at room temperature to form the dithiocarbamate salt in situ.[2][3] A desulfurizing agent, such as iron(III) chloride, is then added to the reaction mixture.[2][3][4] After stirring for an additional period, the reaction is worked up by extraction and purified by column chromatography.[2][3]
Route 2: One-Pot Cyclization and Isothiocyanation
Step 1: Synthesis of 5-Amino-2-methylbenzofuran via Palladium-Catalyzed Cyclization
A mixture of 4-nitrophenol (1 equivalent), propargyl bromide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction proceeds via a Sonogashira coupling followed by an intramolecular cyclization to form 2-methyl-5-nitrobenzofuran. The nitro group is then reduced in the same pot using a reducing agent like iron powder with ammonium chloride. After the reduction is complete, the mixture is filtered, and the filtrate is worked up to isolate 5-amino-2-methylbenzofuran.
-
Yield: Approximately 60-70% over two steps.
Step 2: Synthesis of this compound
The conversion of 5-amino-2-methylbenzofuran to the final product is carried out using either thiophosgene or carbon disulfide as described in Route 1, Step 3.
Safety and Handling
-
Nitrating agents (Nitric Acid, Sulfuric Acid): Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Thiophosgene: Highly toxic, volatile, and corrosive. All manipulations should be performed in a certified chemical fume hood. Inhalation or contact with skin can be fatal.
-
Carbon Disulfide: Highly flammable and toxic. Work in a well-ventilated area away from ignition sources.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]
- 2. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A One-Pot Approach to Pyridyl Isothiocyanates from Amines | Semantic Scholar [semanticscholar.org]
- 4. A one-pot approach to pyridyl isothiocyanates from amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Isothiocyanato-2-methylbenzofuran: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Isothiocyanato-2-methylbenzofuran, ensuring that laboratory protocols align with safety and regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.
Quantitative Data for Disposal Considerations
| Parameter | Guideline | Recommended Action |
| Concentration in Waste | > 1% (w/w or v/v) | Treat as concentrated chemical waste. Do not mix with other waste streams without consulting a professional. |
| pH of Waste Solution | < 2 or > 12.5 | Neutralize to a pH between 6 and 8 before disposal, if permissible by local regulations for neutralized waste. |
| Quantity | Any amount | Dispose of through a licensed and approved chemical waste disposal facility.[1] |
| Container Integrity | Leaking or damaged | Overpack in a larger, compatible, and properly labeled container before disposal. |
Detailed Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated containers is to engage a licensed professional waste disposal service. Adherence to institutional, local, and national regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
Step 2: Neutralization of Small Residual Amounts (for cleaning glassware, to be performed by trained personnel only)
-
Caution: This procedure should only be used for cleaning residual amounts from glassware and not for bulk disposal.
-
Prepare a 10% solution of sodium bisulfite in water.
-
Carefully rinse the contaminated glassware with the sodium bisulfite solution. The isothiocyanate group will react to form a water-soluble adduct.
-
Allow the reaction to proceed for at least one hour.
-
The resulting solution should be collected as aqueous hazardous waste.
-
After neutralization, the glassware can be washed according to standard laboratory procedures.
Step 3: Final Disposal
-
All waste, including the primary container and any collected aqueous waste from neutralization, must be disposed of through your institution's EHS-approved hazardous waste contractor.[1]
-
Complete all necessary waste disposal forms as required by your institution and the waste contractor.
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area until it is collected.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Isothiocyanato-2-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of 5-Isothiocyanato-2-methylbenzofuran. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with this reactive chemical.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The selection of appropriate PPE is critical due to the potential for skin and eye irritation, as well as toxicity upon inhalation or ingestion, which are characteristic of isothiocyanates and benzofuran derivatives.[1][2][3][4]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[4][5] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing.[6] For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.[7] |
| Respiratory | All handling of solids and solutions should be conducted in a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[8] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5]
-
All work with this compound, including weighing and solution preparation, must be performed in a well-ventilated chemical fume hood.[1][5]
-
Clear the work area of all unnecessary items and potential ignition sources.[2][4]
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use spark-proof tools for transferring the solid.[1]
-
If preparing a solution, add the compound slowly to the solvent.
-
Keep the container tightly closed when not in use to prevent exposure to moisture and air.[4]
3. In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site once the material has been removed.[4]
-
For a large spill, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[4]
-
Waste Collection:
-
Collect all waste, including unused compound, reaction byproducts, and contaminated materials (e.g., gloves, absorbent), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety department.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Arrange for disposal through your institution's hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nbinno.com [nbinno.com]
- 3. carlroth.com [carlroth.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
